GNE-0877-d3
Description
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Properties
Molecular Formula |
C₁₄H₁₃D₃F₃N₇ |
|---|---|
Molecular Weight |
342.34 |
Synonyms |
2-methyl-2-(3-methyl-4-(4-(methylamino)-5-(trifluoromethyl)pyrimidin-2-ylamino)-1H-pyrazol-1-yl)propanenitrile-d3 |
Origin of Product |
United States |
Foundational & Exploratory
GNE-0877: A Deep Dive into its Mechanism of Action as a LRRK2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-0877, also known as DNL201, is a highly potent, selective, and brain-penetrant small molecule inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2). Mutations in the LRRK2 gene are a significant genetic cause of both familial and sporadic Parkinson's disease (PD), making LRRK2 a compelling therapeutic target. Increased LRRK2 kinase activity is believed to contribute to the pathogenesis of PD by impairing lysosomal function. GNE-0877 has been developed to counteract this hyper-activity and has undergone preclinical and clinical evaluation. This technical guide provides an in-depth overview of the mechanism of action of GNE-0877, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Core Mechanism of Action
GNE-0877 is an ATP-competitive inhibitor of the LRRK2 kinase domain. By binding to the ATP-binding pocket of LRRK2, GNE-0877 prevents the transfer of a phosphate group from ATP to LRRK2 substrates, thereby inhibiting its kinase activity. This inhibition has been shown to normalize downstream cellular processes that are dysregulated by pathogenic LRRK2 mutations. The primary therapeutic hypothesis is that by inhibiting LRRK2 kinase activity, GNE-0877 can restore normal lysosomal function and mitigate the neurodegenerative processes in Parkinson's disease.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data for GNE-0877, demonstrating its potency, selectivity, and pharmacokinetic properties.
Table 1: In Vitro Potency and Cellular Activity of GNE-0877
| Parameter | Value | Species | Assay Type | Reference |
| LRRK2 Ki | 0.7 nM | Human | Biochemical Kinase Assay | [2] |
| LRRK2 IC50 | 3 nM | Human | Cellular Assay (pS1292 LRRK2) | [2] |
| LRRK2 Cellular IC50 | 3 nM | Human | LRRK2 Cellular Activity | |
| CYP1A2 IC50 | 0.7 µM | Human | Reversible CYP Inhibition Assay |
Table 2: Kinase Selectivity Profile of GNE-0877
| Kinase Panel Size | Inhibition > 50% at 1 µM | Most Potent Off-Target | Off-Target IC50 | Reference |
| 188 kinases | 1 | TTK | >1000-fold selective vs LRRK2 |
Table 3: Pharmacokinetic Properties of GNE-0877
| Species | Route | Oral Bioavailability (%) | Brain Penetration (Unbound Brain/Plasma Ratio) | Half-life (t1/2) | Reference |
| Rat | PO | Good | Good | Not explicitly stated | [3] |
| Non-human Primate | PO | Good | Good | Not explicitly stated | [3] |
Table 4: In Vivo Pharmacodynamic Activity of GNE-0877
| Model | Dosing Regimen | Endpoint | Result | Reference |
| BAC Transgenic Mice (hLRRK2 G2019S) | 10 and 50 mg/kg; i.p. once | Inhibition of LRRK2 Ser1292 autophosphorylation | Dose-dependent inhibition | [2] |
| Non-human Primates | Oral administration | Inhibition of LRRK2 in the brain | Robust inhibition | [3] |
Signaling Pathway and Molecular Interactions
GNE-0877 modulates the LRRK2 signaling pathway, which is intricately linked to lysosomal function. Pathogenic mutations in LRRK2 lead to its hyperactivation, resulting in the phosphorylation of a subset of Rab GTPases, including Rab10. Phosphorylated Rab10 is thought to impair the function of lysosomes, which are critical for cellular waste clearance. By inhibiting LRRK2, GNE-0877 reduces the phosphorylation of Rab10, thereby restoring normal lysosomal function.
Experimental Protocols
In Vitro LRRK2 Kinase Activity Assay
This protocol is a representative method for determining the in vitro potency of LRRK2 inhibitors.
Objective: To measure the half-maximal inhibitory concentration (IC50) of GNE-0877 against LRRK2 kinase.
Materials:
-
Recombinant human LRRK2 (G2019S mutant is often used for higher activity).
-
LRRKtide peptide substrate (a synthetic peptide substrate for LRRK2).
-
33P-γ-ATP (radiolabeled ATP).
-
GNE-0877 (or other test compounds).
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.4, 50 mM NaCl, 10 mM MgCl2, 1 mM DTT).
-
Phosphocellulose paper.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of GNE-0877 in DMSO.
-
In a reaction plate, add the kinase reaction buffer.
-
Add the LRRKtide substrate and 33P-γ-ATP to the buffer.
-
Add the diluted GNE-0877 or DMSO (vehicle control) to the wells.
-
Initiate the kinase reaction by adding the recombinant LRRK2 enzyme.
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by spotting the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated 33P-γ-ATP.
-
Measure the amount of incorporated 33P into the LRRKtide substrate using a scintillation counter.
-
Calculate the percent inhibition for each concentration of GNE-0877 relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Cellular LRRK2 Autophosphorylation Assay
This protocol assesses the ability of GNE-0877 to inhibit LRRK2 activity within a cellular context.
Objective: To measure the IC50 of GNE-0877 for the inhibition of LRRK2 autophosphorylation at Serine 1292 (pS1292) in cells.
Materials:
-
Cell line overexpressing human LRRK2 (e.g., HEK293T).
-
GNE-0877.
-
Cell lysis buffer.
-
Antibodies: anti-LRRK2 (total) and anti-pS1292-LRRK2.
-
Western blotting reagents and equipment.
Procedure:
-
Plate the LRRK2-overexpressing cells and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of GNE-0877 for a specified time (e.g., 1-2 hours).
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Perform SDS-PAGE to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane and then probe with primary antibodies against total LRRK2 and pS1292-LRRK2.
-
Wash the membrane and incubate with the appropriate secondary antibodies.
-
Develop the blot using a chemiluminescent substrate and image the bands.
-
Quantify the band intensities for pS1292-LRRK2 and total LRRK2.
-
Normalize the pS1292-LRRK2 signal to the total LRRK2 signal for each treatment condition.
-
Calculate the percent inhibition of pS1292-LRRK2 phosphorylation relative to the vehicle-treated control.
-
Determine the cellular IC50 value from the dose-response curve.
Conclusion
GNE-0877 is a well-characterized LRRK2 inhibitor with a clear mechanism of action. Its high potency, selectivity, and ability to penetrate the central nervous system make it a promising therapeutic candidate for Parkinson's disease. The inhibition of LRRK2 kinase activity by GNE-0877 leads to a reduction in the phosphorylation of downstream substrates such as Rab10, which in turn is hypothesized to restore lysosomal function and thereby slow or halt the neurodegenerative process. Further clinical investigation is ongoing to validate this therapeutic approach in patients with Parkinson's disease.
References
The Role of GNE-0877-d3 in LRRK2 Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Leucine-rich repeat kinase 2 (LRRK2) is a critical enzyme implicated in the pathogenesis of Parkinson's disease (PD). Genetic mutations that increase LRRK2 kinase activity are the most common cause of familial PD, and elevated LRRK2 activity is also observed in sporadic cases. This has positioned LRRK2 as a promising therapeutic target. GNE-0877, a potent and selective small-molecule inhibitor of LRRK2, has emerged as a key tool for investigating the physiological and pathological roles of this kinase. Its deuterated isotopologue, GNE-0877-d3, serves as an essential internal standard for precise bioanalytical quantification in pharmacokinetic and pharmacodynamic studies. This technical guide provides an in-depth overview of the role of GNE-0877 in LRRK2 inhibition, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying biological pathways and experimental workflows.
Introduction to LRRK2 and Its Inhibition
LRRK2 is a large, multi-domain protein with both kinase and GTPase activity. Pathogenic mutations, most notably G2019S, lead to a hyperactive kinase state. This aberrant activity is believed to contribute to neurodegeneration through various mechanisms, including disruption of vesicular trafficking, lysosomal function, and autophagy. The development of potent and selective LRRK2 inhibitors is therefore a primary strategy for developing disease-modifying therapies for Parkinson's disease.
GNE-0877 (also known as DNL201) is a brain-penetrant aminopyrazole-based LRRK2 inhibitor developed for preclinical and clinical research. It exhibits high potency and selectivity, making it a valuable tool for elucidating the consequences of LRRK2 inhibition in cellular and animal models.
GNE-0877 and this compound: Mechanism and Application
GNE-0877 acts as an ATP-competitive inhibitor of the LRRK2 kinase domain, preventing the phosphorylation of LRRK2 itself (autophosphorylation) and its downstream substrates.
This compound is a stable, deuterated form of GNE-0877. In bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), this compound is used as an internal standard . Its chemical and physical properties are nearly identical to GNE-0877, meaning it behaves similarly during sample preparation, chromatography, and ionization. However, its increased mass due to the deuterium atoms allows it to be distinguished from the non-deuterated GNE-0877 by the mass spectrometer. This enables accurate quantification of GNE-0877 concentrations in biological matrices like plasma and brain tissue by correcting for variability in sample processing and instrument response.
Quantitative Data for GNE-0877
The following tables summarize the key quantitative data for GNE-0877, providing a basis for experimental design and data interpretation.
Table 1: In Vitro Potency and Cellular Activity of GNE-0877
| Parameter | Value | Species/Cell Line | Notes |
| Ki | 0.7 nM | Human | Biochemical assay measuring binding affinity to LRRK2. |
| Cellular IC50 | ~3 nM | Human | Inhibition of LRRK2 activity in cellular assays.[1] |
| pS1292 LRRK2 IC50 | 45 nM | HEK293 cells | Inhibition of LRRK2 autophosphorylation at Serine 1292. |
| pS935 LRRK2 IC50 | 47 nM | HEK293 cells | Inhibition of LRRK2 phosphorylation at Serine 935. |
Table 2: Kinase Selectivity Profile of GNE-0877
| Kinase Panel | Number of Kinases Tested | Off-Target Inhibition | Notes |
| General Kinase Panel | 188 | Minimal off-target effects noted.[2] | High selectivity for LRRK2 is a key feature of GNE-0877. |
Table 3: Preclinical Pharmacokinetic Parameters of GNE-0877
| Species | Administration | Key Findings |
| Mouse | Intraperitoneal (i.p.) | Dose-dependent inhibition of LRRK2 pS1292 in the brain of transgenic mice expressing human G2019S LRRK2 at 10 and 50 mg/kg.[1] |
| Rat | Oral | Good oral bioavailability and brain penetration. |
| Human | Oral | Generally well-tolerated in Phase 1 studies with robust target engagement.[3] |
Table 4: In Vivo Efficacy of GNE-0877
| Model System | Dosing | Key Outcome |
| BAC Transgenic Mice (human LRRK2 G2019S) | 10 and 50 mg/kg i.p. | Dose-dependent inhibition of LRRK2 Ser1292 autophosphorylation in the brain.[1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are synthesized from publicly available information and should be adapted and optimized for specific experimental conditions.
In Vivo Inhibition of LRRK2 Autophosphorylation in Mouse Brain
This protocol describes the assessment of GNE-0877's ability to inhibit LRRK2 autophosphorylation at Serine 1292 (pS1292) in the brains of transgenic mice expressing human LRRK2.
Materials:
-
BAC transgenic mice expressing human LRRK2 (e.g., G2019S mutant)
-
GNE-0877
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 50% saline)
-
RIPA buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Primary antibodies: anti-pS1292-LRRK2, anti-total LRRK2, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
ECL detection reagents
-
Western blotting equipment
Procedure:
-
Dosing: Administer GNE-0877 (e.g., 10 or 50 mg/kg) or vehicle to mice via intraperitoneal injection.
-
Tissue Harvest: At a predetermined time point post-dosing (e.g., 2 hours), euthanize mice and rapidly dissect the brain.
-
Homogenization: Homogenize brain tissue in ice-cold RIPA buffer.
-
Lysate Preparation: Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant (lysate).
-
Protein Quantification: Determine the protein concentration of the lysate using a BCA assay.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer and load equal amounts of protein onto a polyacrylamide gel.
-
Western Blotting: Transfer proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies (e.g., anti-pS1292-LRRK2, anti-total LRRK2, anti-GAPDH) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Apply ECL reagents and visualize protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensities and normalize the pS1292-LRRK2 signal to total LRRK2 and the loading control.
Cellular Assay for LRRK2 Substrate Phosphorylation (pRab10)
This protocol outlines a method to measure the inhibition of LRRK2-mediated phosphorylation of its substrate, Rab10, at Threonine 73 (pT73) in cultured cells.
Materials:
-
Human cell line (e.g., HEK293T)
-
Expression vectors for LRRK2 (e.g., G2019S mutant) and Rab10
-
Transfection reagent
-
GNE-0877
-
Cell lysis buffer (e.g., RIPA buffer with inhibitors)
-
Primary antibodies: anti-pT73-Rab10, anti-total Rab10, anti-LRRK2, anti-GAPDH
-
HRP-conjugated secondary antibodies
-
Western blotting reagents and equipment
Procedure:
-
Cell Culture and Transfection: Culture HEK293T cells and transfect with LRRK2 and Rab10 expression vectors.
-
Compound Treatment: After 24-48 hours, treat cells with various concentrations of GNE-0877 or vehicle for a specified duration (e.g., 1-2 hours).
-
Cell Lysis: Wash cells with PBS and lyse with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Western Blotting and Immunoblotting: Follow steps 6-10 as described in Protocol 4.1, using primary antibodies against pT73-Rab10, total Rab10, LRRK2, and a loading control.
-
Analysis: Determine the IC50 of GNE-0877 by quantifying the reduction in the pT73-Rab10 signal relative to the total Rab10 signal across a range of GNE-0877 concentrations.
Visualizations
The following diagrams illustrate key concepts related to LRRK2 inhibition by GNE-0877.
Caption: LRRK2 Signaling Pathway and Inhibition by GNE-0877.
Caption: In Vivo Experimental Workflow for GNE-0877 Efficacy.
Caption: Role of this compound in Bioanalytical Quantification.
Conclusion
GNE-0877 is a highly potent and selective LRRK2 inhibitor that has proven invaluable for the preclinical investigation of LRRK2-targeted therapies for Parkinson's disease. Its ability to effectively penetrate the brain and inhibit LRRK2 activity in vivo allows for the robust assessment of target engagement and downstream biological consequences. The deuterated form, this compound, is indispensable for the accurate quantification of GNE-0877 in biological samples, underpinning the reliability of pharmacokinetic and pharmacodynamic studies. The data and protocols presented in this guide offer a comprehensive resource for researchers in the field of neuroscience and drug development, facilitating further exploration of LRRK2 inhibition as a therapeutic strategy.
References
GNE-0877: A Technical Guide to LRRK2 Binding Affinity and Kinetics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the binding affinity and kinetics of GNE-0877, a potent and selective inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2). The information presented herein is intended to support researchers, scientists, and drug development professionals in their investigation of LRRK2-targeted therapeutics for neurodegenerative diseases such as Parkinson's.
Quantitative Binding Affinity and Cellular Activity
GNE-0877, also known as DNL201, demonstrates high-affinity binding to LRRK2 and potent inhibition of its kinase activity in cellular systems.[1][2][3] The following tables summarize the key quantitative data for GNE-0877's interaction with LRRK2.
| Parameter | Value | Assay Type | Reference |
| Ki (Inhibition Constant) | 0.7 nM | Biochemical Kinase Assay | [2][3] |
| IC50 (Half maximal inhibitory concentration) | 3 nM | Cellular LRRK2 Assay | [2][3] |
Table 1: GNE-0877 LRRK2 Binding Affinity and Potency
| Parameter | Cell Line | Measurement | Effect of GNE-0877 | Reference |
| LRRK2 pSer935 | U-2 OS | TR-FRET | Dose-dependent reduction | [4] |
| LRRK2 pSer1292 | BAC Transgenic Mice | In vivo analysis | Inhibition of autophosphorylation | [3] |
| Rab10 pThr73 | Human Neutrophils | Quantitative Immunoblot | Dose-dependent reduction | [5] |
| Rab10 pThr73 | A549 cells | MSD-based Assay | Robust reduction | [6] |
Table 2: Cellular Activity of GNE-0877 on LRRK2 and Substrate Phosphorylation
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable replication and further investigation.
Biochemical Binding Affinity: LanthaScreen™ Eu Kinase Binding Assay
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the binding affinity of inhibitors to LRRK2.
Materials:
-
LRRK2-GFP lysate (from HEK293T cells)
-
LanthaScreen™ Eu-anti-GFP antibody
-
Kinase Tracer 236
-
1X Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test compound (e.g., GNE-0877)
-
384-well assay plate
Procedure:
-
Compound Preparation: Prepare a 10-point, 4-fold serial dilution of the test compound in DMSO, starting at a suggested concentration of 1 mM.
-
Working Solutions (3X final concentration):
-
Compound: Dilute the "Master Dilution" series 33.3-fold into Kinase Buffer A.
-
Kinase/Antibody Mixture: Prepare a solution of 9 nM LRRK2-GFP and 6 nM LanthaScreen™ Eu-anti-GFP antibody in Kinase Buffer A.
-
Tracer Solution: Prepare a 60 nM solution of Kinase Tracer 236 in Kinase Buffer A.
-
-
Assay Assembly (in a 384-well plate):
-
Add 5 µL of the diluted test compound to the appropriate wells.
-
Add 5 µL of the kinase/antibody mixture to all wells.
-
Add 5 µL of the tracer solution to all wells.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at 520 nm and 490 nm.
-
Data Analysis: Calculate the emission ratio (520 nm / 490 nm). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Kinase Activity: Quantitative Immunoblotting of Phosphorylated Rab10
This protocol outlines a method to assess the cellular potency of LRRK2 inhibitors by measuring the phosphorylation of its substrate, Rab10, at Threonine 73 (pThr73).[5][7]
Materials:
-
Human peripheral blood neutrophils or other suitable cell line expressing LRRK2 and Rab10.
-
LRRK2 inhibitor (e.g., GNE-0877, MLi-2 as a control).
-
Lysis Buffer (e.g., 1% SDS with protease and phosphatase inhibitors).
-
BCA Protein Assay Kit.
-
4-12% Bis-Tris Gels.
-
NuPAGE MOPS SDS running buffer.
-
Nitrocellulose membranes.
-
Blocking Buffer (e.g., Intercept (PBS) Blocking Buffer).
-
Primary antibodies: Rabbit anti-Rab10 (pThr73) and Mouse anti-total Rab10.
-
Secondary antibodies: IRDye® conjugated anti-rabbit and anti-mouse IgG.
-
Fluorescent imaging system (e.g., Odyssey CLx).
Procedure:
-
Cell Treatment: Treat cells with a dose range of the LRRK2 inhibitor (e.g., GNE-0877) or vehicle (DMSO) for a specified time (e.g., 30-90 minutes).
-
Cell Lysis:
-
Wash cells with PBS.
-
Lyse cells in ice-cold lysis buffer.
-
Determine protein concentration using a BCA assay.
-
-
Sample Preparation for SDS-PAGE:
-
Normalize protein concentrations for all samples.
-
Add 4x SDS-PAGE loading buffer and heat at 70-85°C for 10 minutes.
-
-
Gel Electrophoresis and Transfer:
-
Load 10-20 µg of protein per lane on a 4-12% Bis-Tris gel.
-
Perform electrophoresis at 130-180V for 1-2 hours.
-
Transfer proteins to a nitrocellulose membrane at 100V for 90 minutes on ice.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies (anti-pRab10 and anti-total Rab10) overnight at 4°C.
-
Wash the membrane three times with TBS-T.
-
Incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature, protected from light.
-
Wash the membrane three times with TBS-T.
-
-
Image Acquisition and Analysis:
-
Scan the membrane using a fluorescent imaging system.
-
Quantify the signal intensity for pRab10 and total Rab10.
-
Normalize the pRab10 signal to the total Rab10 signal for each sample.
-
Plot the normalized pRab10 signal against the inhibitor concentration to determine the cellular IC50.
-
Visualizations: Signaling Pathways and Workflows
The following diagrams illustrate the LRRK2 signaling pathway and the experimental workflows described above.
Caption: LRRK2 Signaling Pathway and Inhibition by GNE-0877.
Caption: LanthaScreen™ Eu Kinase Binding Assay Workflow.
Caption: Quantitative Immunoblot Workflow for pRab10.
References
- 1. GNE-0877 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 6. biorxiv.org [biorxiv.org]
- 7. Accurate MS-based Rab10 Phosphorylation Stoichiometry Determination as Readout for LRRK2 Activity in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Chemical Properties of GNE-0877-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and chemical properties of GNE-0877-d3, a deuterated analog of the potent and selective Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitor, GNE-0877. This document is intended to serve as a valuable resource for researchers in the fields of neuroscience, drug discovery, and medicinal chemistry.
Introduction
GNE-0877, also known as DNL201, is a small molecule inhibitor of LRRK2, a kinase implicated in the pathogenesis of Parkinson's disease.[1] Its deuterated analog, this compound, is a valuable tool for pharmacokinetic and metabolic studies, offering a means to trace the compound's fate in biological systems. This guide details the chemical synthesis, physicochemical properties, and biological activity of this important research compound.
Chemical Properties of GNE-0877
A summary of the known chemical and physical properties of the non-deuterated GNE-0877 is presented below. These properties are expected to be very similar for this compound, with a minor increase in molecular weight due to the deuterium atoms.
| Property | Value | Reference |
| IUPAC Name | 2-methyl-2-(3-methyl-4-((4-(methylamino)-5-(trifluoromethyl)pyrimidin-2-yl)amino)-1H-pyrazol-1-yl)propanenitrile | --INVALID-LINK-- |
| Synonyms | DNL-201, GNE0877 | --INVALID-LINK-- |
| CAS Number | 1374828-69-9 | --INVALID-LINK-- |
| Molecular Formula | C₁₄H₁₆F₃N₇ | --INVALID-LINK-- |
| Molecular Weight | 339.32 g/mol | --INVALID-LINK-- |
| Appearance | White to off-white solid | --INVALID-LINK-- |
| Purity | ≥98% | --INVALID-LINK-- |
| Solubility | Soluble in DMSO and DMF (~30 mg/mL), Ethanol (~1 mg/mL). Sparingly soluble in aqueous buffers. | --INVALID-LINK-- |
| Storage | Store at -20°C for long-term stability (≥ 4 years). | --INVALID-LINK-- |
Synthesis of GNE-0877 and this compound
The synthesis of GNE-0877 is based on the methods reported in the medicinal chemistry literature, particularly the work by Estrada et al. in the Journal of Medicinal Chemistry. The synthesis of the deuterated analog, this compound, would follow a similar route with the introduction of a deuterated starting material at an appropriate step.
Proposed Synthesis of GNE-0877
The synthesis of GNE-0877 involves a multi-step sequence starting from a substituted aminopyrazole. A key final step is the dehydration of a primary amide to the corresponding nitrile.
Experimental Protocol (based on reported synthesis):
A crucial step in the synthesis of GNE-0877 involves the conversion of the amide precursor, 2-methyl-2-(3-methyl-4-((4-(methylamino)-5-(trifluoromethyl)pyrimidin-2-yl)amino)-1H-pyrazol-1-yl)propanamide, to the final nitrile product.[1]
-
Step 1: Dehydration of the Amide Precursor. To a solution of 2-methyl-2-(3-methyl-4-((4-(methylamino)-5-(trifluoromethyl)pyrimidin-2-yl)amino)-1H-pyrazol-1-yl)propanamide (1.0 eq) in an appropriate solvent such as phosphorus oxychloride (POCl₃), the mixture is heated.
-
Step 2: Work-up. After the reaction is complete, the excess POCl₃ is removed under reduced pressure. The residue is then carefully quenched with ice water and neutralized with a saturated aqueous solution of sodium bicarbonate.
-
Step 3: Extraction and Purification. The aqueous layer is extracted multiple times with an organic solvent like ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography to yield GNE-0877.
Proposed Synthesis of this compound
The synthesis of this compound can be achieved by incorporating a deuterated building block. A logical approach would be to use a deuterated version of a methylating agent to introduce the d3-methyl group onto the pyrimidine ring.
Proposed Modification for this compound Synthesis:
The synthesis would proceed as for GNE-0877, with the modification occurring during the introduction of the methylamino group on the pyrimidine ring. Instead of a standard methylating agent, a deuterated analog would be used. For example, if the synthesis involves a nucleophilic substitution with methylamine, deuterated methylamine-d3 could be employed. Alternatively, if a methylation step is performed on an amino group, a deuterated methylating agent such as iodomethane-d3 (CD₃I) or dimethyl-d6 sulfate ((CD₃)₂SO₄) would be the reagent of choice. The subsequent steps of the synthesis would then be carried out as for the non-deuterated compound.
Synthesis Workflow Diagram
Caption: Synthetic workflow for GNE-0877 and the proposed modification for this compound.
Biological Activity and Mechanism of Action
GNE-0877 is a highly potent and selective inhibitor of LRRK2 kinase activity.[1] Its biological effects have been characterized in both in vitro and in vivo models.
| Parameter | Value | Species/System | Reference |
| LRRK2 Ki | 0.7 nM | In vitro | --INVALID-LINK-- |
| LRRK2 IC₅₀ | 3 nM | Cellular assay | --INVALID-LINK-- |
| CYP1A2 IC₅₀ | 0.7 µM | In vitro | --INVALID-LINK-- |
LRRK2 Signaling Pathway
Mutations in the LRRK2 gene are a significant genetic cause of Parkinson's disease. The G2019S mutation, in particular, leads to increased kinase activity, which is thought to contribute to neuronal toxicity. GNE-0877 acts by competitively inhibiting the ATP-binding site of LRRK2, thereby reducing its phosphotransferase activity. This inhibition has been shown to modulate downstream signaling pathways and improve lysosomal function in cellular models of the disease.
LRRK2 Signaling Pathway Diagram
Caption: Simplified LRRK2 signaling pathway and the point of intervention by GNE-0877.
Conclusion
This compound is an essential tool for the preclinical evaluation of LRRK2-targeted therapies for Parkinson's disease. This guide provides a foundational understanding of its synthesis and chemical properties, based on the available information for its non-deuterated counterpart, GNE-0877. The detailed methodologies and data presented herein are intended to facilitate further research and development in this critical area of neuroscience.
References
Investigating Lysosomal Function with GNE-0877: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the use of GNE-0877, a potent and selective inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2), as a tool to investigate and modulate lysosomal function. This document provides an overview of the mechanism of action, experimental protocols, and data interpretation related to the use of GNE-0877 in lysosomal biology research, with a particular focus on its relevance to neurodegenerative diseases such as Parkinson's disease.
Introduction to GNE-0877 and its Target, LRRK2
GNE-0877, also known as DNL201, is a brain-penetrant small molecule inhibitor of LRRK2.[1] Mutations in the LRRK2 gene are a significant genetic cause of both familial and sporadic Parkinson's disease. The LRRK2 protein is a large, multi-domain enzyme with both kinase and GTPase activity. Pathogenic mutations, most commonly G2019S, lead to increased LRRK2 kinase activity, which has been implicated in the disruption of several cellular pathways, most notably vesicular trafficking and lysosomal function.
The lysosome is a critical cellular organelle responsible for the degradation and recycling of macromolecules. Lysosomal dysfunction is increasingly recognized as a central pathological feature of many neurodegenerative diseases. LRRK2 has been shown to localize to endo-lysosomal membranes and to phosphorylate a subset of Rab GTPases, which are master regulators of vesicular trafficking. This activity can impact the entire endo-lysosomal network, affecting processes such as endocytosis, endosomal sorting, and autophagy.
GNE-0877 offers a powerful chemical tool to dissect the role of LRRK2 kinase activity in both normal lysosomal physiology and in disease states. By selectively inhibiting LRRK2, researchers can probe the downstream consequences on lysosomal morphology, pH, enzymatic activity, and overall autophagic flux.
Quantitative Data on GNE-0877 and its Effects
The following tables summarize key quantitative data for GNE-0877 and its observed effects on LRRK2 activity and a key lysosomal biomarker.
| Parameter | Value | Reference |
| GNE-0877 Potency | ||
| IC50 (Inhibition of LRRK2) | 3 nM | [2] |
| Ki (Binding affinity for LRRK2) | 0.7 nM | [2] |
Table 1: In vitro potency of GNE-0877 against LRRK2 kinase.
| Biomarker | Effect of GNE-0877 Treatment | Species | Significance | Reference |
| Urinary di-22:6-bis(monoacylglycerol)phosphate (BMP) | Dose-dependent decrease | Cynomolgus Monkey | On-target effect on a lysosomal lipid | [3] |
Table 2: In vivo effect of GNE-0877 on the lysosomal biomarker BMP.
Experimental Protocols
Detailed methodologies for key experiments to investigate the effects of GNE-0877 on lysosomal function are provided below.
Cell Culture and GNE-0877 Treatment
-
Cell Lines: Human neuroglioma (H4) cells, patient-derived fibroblasts with LRRK2 mutations (e.g., G2019S), or iPSC-derived neurons are suitable models.
-
Culture Conditions: Culture cells in appropriate media (e.g., DMEM for fibroblasts, supplemented with 10% FBS, penicillin/streptomycin) at 37°C and 5% CO2.
-
GNE-0877 Preparation: Prepare a stock solution of GNE-0877 in DMSO (e.g., 10 mM). For experiments, dilute the stock solution in culture media to the desired final concentrations (e.g., 10 nM - 1 µM). A DMSO vehicle control should always be included.
-
Treatment Duration: Treatment times can vary depending on the assay. For assessing changes in protein phosphorylation, a few hours may be sufficient. For observing changes in lysosomal morphology or autophagic flux, longer incubation times (e.g., 24-72 hours) may be necessary.
Assessment of LRRK2 Kinase Activity Inhibition
Objective: To confirm that GNE-0877 is inhibiting LRRK2 kinase activity in the cellular model.
Method: Western Blotting for pS935-LRRK2 or pT73-Rab10
-
Cell Lysis: After GNE-0877 treatment, wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against pS935-LRRK2, total LRRK2, pT73-Rab10, total Rab10, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Quantification: Densitometry analysis can be performed to quantify the ratio of phosphorylated to total protein.
Analysis of Lysosomal Morphology
Objective: To visualize and quantify changes in lysosomal size, number, and distribution following GNE-0877 treatment.
Method: LysoTracker Staining and Confocal Microscopy
-
Cell Plating: Plate cells on glass-bottom dishes or coverslips.
-
GNE-0877 Treatment: Treat cells with GNE-0877 or vehicle control for the desired duration.
-
LysoTracker Staining:
-
In the last 30-60 minutes of treatment, add LysoTracker dye (e.g., LysoTracker Red DND-99) to the culture medium at a final concentration of 50-100 nM.
-
Incubate at 37°C.
-
-
Live-Cell Imaging:
-
Replace the staining medium with pre-warmed imaging medium (e.g., FluoroBrite DMEM).
-
Image the cells using a confocal microscope. Acquire z-stacks to capture the three-dimensional distribution of lysosomes.
-
-
Image Analysis:
-
Use image analysis software (e.g., ImageJ/Fiji) to quantify lysosomal parameters such as the number of puncta per cell, the size of puncta, and their intracellular localization (e.g., perinuclear vs. peripheral).
-
Measurement of Autophagic Flux
Objective: To determine if GNE-0877 treatment alters the rate of autophagy.
Method: LC3-II and p62/SQSTM1 Western Blotting with Lysosomal Inhibition
-
Experimental Groups:
-
Vehicle control
-
GNE-0877
-
Vehicle control + lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine)
-
GNE-0877 + lysosomal inhibitor
-
-
Treatment: Treat cells with GNE-0877 or vehicle. In the final 2-4 hours of the experiment, add a lysosomal inhibitor to the designated groups. This will block the degradation of autophagosomes, allowing for the measurement of autophagosome synthesis.
-
Western Blotting: Perform western blotting as described in section 3.2, using primary antibodies against LC3B, p62/SQSTM1, and a loading control.
-
Analysis:
-
An increase in the LC3-II band in the presence of GNE-0877 compared to the vehicle control suggests an induction of autophagy.
-
A further accumulation of LC3-II in the GNE-0877 + lysosomal inhibitor group compared to the lysosomal inhibitor alone group indicates an increase in autophagic flux.
-
A decrease in p62 levels with GNE-0877 treatment (in the absence of a lysosomal inhibitor) is also indicative of enhanced autophagic clearance.
-
Signaling Pathways and Visualizations
The following diagrams illustrate the key signaling pathways affected by GNE-0877 and the experimental workflow for its use.
Caption: Mechanism of action of GNE-0877 on the LRRK2-lysosomal pathway.
Caption: Experimental workflow for investigating lysosomal function with GNE-0877.
Conclusion
GNE-0877 is a valuable pharmacological tool for elucidating the role of LRRK2 kinase activity in the regulation of lysosomal function. By employing the experimental approaches outlined in this guide, researchers can effectively investigate the impact of LRRK2 inhibition on lysosomal homeostasis and autophagic pathways. The insights gained from such studies will be crucial for advancing our understanding of the molecular mechanisms underlying neurodegenerative diseases and for the development of novel therapeutic strategies targeting the LRRK2-lysosomal axis.
References
GNE-0877: A Technical Guide to In Vitro and In Vivo Efficacy
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the preclinical efficacy of GNE-0877 (also known as DNL201), a potent and selective inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2). This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying biological pathways and workflows to support further research and development in the context of LRRK2-associated pathologies, particularly Parkinson's disease.
Core Efficacy Data: In Vitro vs. In Vivo
GNE-0877 has demonstrated robust and consistent efficacy in both cellular and animal models. The following tables provide a structured summary of the key quantitative data for easy comparison.
In Vitro Efficacy of GNE-0877
| Parameter | Value | Cell Line/System | Notes |
| Ki | 0.7 nM | Recombinant LRRK2 | Potent enzymatic inhibition. |
| IC50 (Cellular) | 3 nM | Not specified | Inhibition of cellular LRRK2 activity. |
| IC50 (pS935 LRRK2) | 47 nM | HEK293 cells overexpressing LRRK2 G2019S | Target engagement marker.[1] |
| IC50 (pS1292 LRRK2) | 45 nM | HEK293 cells overexpressing LRRK2 G2019S | Autophosphorylation site inhibition.[1] |
| CYP Inhibition | IC50 of 0.7 µM for CYP1A2 | Human liver microsomes | Indicates potential for drug-drug interactions.[2][3] |
| Metabolic Stability | Low turnover | Human liver microsomes and hepatocytes | Favorable pharmacokinetic property.[2][4] |
In Vivo Efficacy of GNE-0877
| Parameter | Model System | Dosing | Key Findings |
| LRRK2 Autophosphorylation Inhibition | BAC transgenic mice expressing human LRRK2 G2019S | 10 and 50 mg/kg, i.p. | Dose-dependent inhibition of Ser1292 autophosphorylation.[3][5] |
| Target Engagement | Preclinical models | Not specified | Reduced phosphorylation of LRRK2 at Ser935 and Rab10 at Thr73.[4][5] |
| Brain Penetration | Rodents and non-human primates | Oral administration | Good oral bioavailability and brain penetration.[1][2][6] |
| Lysosomal Biomarker Modulation | Phase 1b clinical trial in Parkinson's disease patients | Low and high doses | Improvement of urinary lysosomal biomarker BMP (22:6-bis-monoacylglycero-phosphate) by 20% and 60% at low and high doses, respectively.[3] |
LRRK2 Signaling Pathway and GNE-0877's Mechanism of Action
GNE-0877 is an ATP-competitive inhibitor of the LRRK2 kinase domain. Pathogenic mutations in LRRK2, such as G2019S, lead to increased kinase activity, which is implicated in the disruption of several cellular processes, most notably vesicular trafficking and lysosomal function. A key substrate of LRRK2 is the Rab family of small GTPases, including Rab10. The hyperphosphorylation of Rab10 by mutant LRRK2 is thought to impair its function, leading to downstream cellular dysfunction. GNE-0877, by inhibiting LRRK2 kinase activity, is designed to reduce the phosphorylation of Rab10 and other substrates, thereby restoring normal cellular function.
Caption: LRRK2 signaling pathway and the inhibitory action of GNE-0877.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are protocols for key experiments used to evaluate the efficacy of GNE-0877.
In Vitro LRRK2 Kinase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of LRRK2.
Materials:
-
Recombinant LRRK2 (e.g., G2019S mutant)
-
LRRK2 substrate (e.g., a peptide or Rab protein)
-
ATP
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 0.1 mM EGTA, 10 mM MgCl2)
-
GNE-0877
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
Procedure:
-
Prepare a serial dilution of GNE-0877 in the assay buffer.
-
In a multi-well plate, add the recombinant LRRK2 enzyme and the LRRK2 substrate.
-
Add the diluted GNE-0877 or vehicle control to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method, such as quantifying the amount of ADP produced.
-
Calculate the IC50 value by fitting the dose-response data to a four-parameter logistic equation.
Cellular LRRK2 Autophosphorylation Assay (Western Blot)
This assay measures the phosphorylation of LRRK2 at Ser1292 or Ser935 in a cellular context, serving as a biomarker of LRRK2 kinase activity.
Materials:
-
HEK293 cells overexpressing LRRK2 (e.g., G2019S mutant)
-
Cell culture medium and reagents
-
GNE-0877
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-pS1292-LRRK2 or anti-pS935-LRRK2, and anti-total-LRRK2
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Plate the HEK293-LRRK2 cells and allow them to adhere overnight.
-
Treat the cells with various concentrations of GNE-0877 for a specified duration (e.g., 2 hours).
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated LRRK2 signal to the total LRRK2 signal.
In Vivo LRRK2 Inhibition in a Transgenic Mouse Model
This experiment assesses the ability of GNE-0877 to inhibit LRRK2 activity in the brain of a relevant animal model.
Materials:
-
BAC transgenic mice expressing human LRRK2 G2019S
-
GNE-0877
-
Vehicle for administration (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
-
Tissue homogenization buffer
-
Western blot reagents as described above
Procedure:
-
Administer GNE-0877 or vehicle to the mice via intraperitoneal (i.p.) or oral (p.o.) route at desired doses.
-
At a specified time point post-dosing, euthanize the mice and harvest the brains.
-
Dissect the brain region of interest (e.g., striatum) and homogenize the tissue to prepare protein lysates.
-
Perform a Western blot for pS1292-LRRK2 and total LRRK2 as described in the cellular assay protocol.
-
Analyze the data to determine the dose-dependent inhibition of LRRK2 autophosphorylation in the brain.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating a LRRK2 inhibitor like GNE-0877, from initial in vitro screening to in vivo efficacy studies.
Caption: A generalized experimental workflow for the preclinical evaluation of a LRRK2 inhibitor.
Conclusion
GNE-0877 is a highly potent and selective LRRK2 inhibitor with demonstrated efficacy in both in vitro and in vivo models. Its ability to penetrate the brain and engage its target, leading to the modulation of downstream biomarkers, underscores its potential as a therapeutic agent for Parkinson's disease and other LRRK2-related disorders. The data and protocols presented in this guide provide a solid foundation for researchers to further investigate the therapeutic potential of GNE-0877 and other LRRK2 inhibitors.
References
- 1. Assay for PhosphoRab activation of LRRK2 Kinase â Protocols IO â 2022 â å®éªæ¹æ³åº_Protocol åº_çç©å®éªæå â è¡å ç§æå®ç½ [yanyin.tech]
- 2. portlandpress.com [portlandpress.com]
- 3. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 4. Assay for PhosphoRab activation of LRRK2 Kinase [protocols.io]
- 5. Western blotting for LRRK2 signalling in macrophages â Protocols IO â 2022 â å®éªæ¹æ³åº_Protocol åº_çç©å®éªæå â è¡å ç§æå®ç½ [yanyin.tech]
- 6. m.youtube.com [m.youtube.com]
GNE-0877-d3: A Technical Guide for Parkinson's Disease Research Models
This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the use of GNE-0877-d3, a potent and selective LRRK2 inhibitor, in preclinical Parkinson's disease (PD) research models. This document provides key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
Core Compound: this compound
GNE-0877 (also known as DNL201) is a first-in-class, central nervous system (CNS)-penetrant, selective, and ATP-competitive small-molecule inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2).[1] Its deuterated form, this compound, is often used in research settings. Mutations in the LRRK2 gene are a significant genetic cause of both familial and sporadic Parkinson's disease, making LRRK2 a compelling therapeutic target.[2] GNE-0877 has been shown to correct lysosomal dysfunction in cellular models, a key pathological feature associated with LRRK2 mutations.[1]
Quantitative Data
The following tables summarize the key quantitative parameters of GNE-0877, providing a clear comparison of its potency and activity across different experimental setups.
Table 1: In Vitro Potency and Selectivity of GNE-0877
| Parameter | Value | Species/System | Notes |
| IC50 | 3 nM | Human LRRK2 | |
| Ki | 0.7 nM | Human LRRK2 | |
| Cellular IC50 | 3 nM | Human Liver Microsomes | Inhibition of LRRK2 Ser1292 autophosphorylation. |
| CYP1A2 Inhibition (IC50) | 0.7 µM | Human | Reversible inhibitor. |
Table 2: In Vivo Efficacy and Dosing of GNE-0877
| Animal Model | Dosage | Administration Route | Key Findings |
| BAC Transgenic Mice (human LRRK2 G2019S) | 10 and 50 mg/kg | Intraperitoneal (i.p.), once | Dose-dependent inhibition of LRRK2 Ser1292 autophosphorylation in the brain. |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for a clear understanding. The following diagrams, generated using the DOT language, illustrate the LRRK2 signaling pathway and a typical experimental workflow for evaluating this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound.
LRRK2 Kinase Activity Assay (In Vitro)
This protocol is for determining the in vitro inhibitory activity of this compound on LRRK2 kinase.
-
Reagents and Materials:
-
Recombinant human LRRK2 (G2019S mutant recommended for higher activity).
-
LRRKtide (RLGRDKYKTLRQIRQ) or other suitable peptide substrate.
-
ATP (Adenosine triphosphate).
-
This compound.
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35).
-
ADP-Glo™ Kinase Assay (Promega) or similar detection system.
-
384-well plates.
-
-
Procedure:
-
Prepare a serial dilution of this compound in DMSO and then dilute in kinase buffer.
-
Add 2.5 µL of the diluted this compound or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 2.5 µL of a solution containing LRRK2 enzyme and substrate in kinase buffer.
-
Initiate the kinase reaction by adding 5 µL of ATP solution in kinase buffer. Final concentrations should be optimized but are typically around 10-50 nM LRRK2, 200 µM LRRKtide, and 10 µM ATP.
-
Incubate the reaction at room temperature for 1-2 hours.
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic curve.
-
Western Blot for Phospho-LRRK2 (pS1292) in Mouse Brain Tissue
This protocol details the detection of LRRK2 autophosphorylation at Serine 1292, a key marker of LRRK2 kinase activity, in brain tissue from treated mice.
-
Reagents and Materials:
-
Mouse brain tissue (e.g., striatum or cortex).
-
Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.[3]
-
BCA Protein Assay Kit.
-
Laemmli sample buffer (4x).
-
SDS-PAGE gels (e.g., 4-15% gradient gels).
-
PVDF membrane.
-
Blocking buffer: 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Secondary Antibodies: HRP-conjugated anti-rabbit and anti-mouse IgG.
-
Enhanced Chemiluminescence (ECL) detection reagent.
-
-
Procedure:
-
Homogenize brain tissue in ice-cold lysis buffer using a dounce homogenizer or sonicator.
-
Incubate the lysate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant and determine the protein concentration using the BCA assay.
-
Normalize protein concentrations for all samples with lysis buffer. Add 4x Laemmli buffer and boil at 95°C for 5 minutes.
-
Load 20-40 µg of protein per lane on an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-pLRRK2) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply ECL reagent and visualize the bands using a chemiluminescence imaging system.
-
Strip the membrane (if necessary) and re-probe for total LRRK2 and β-actin.
-
Quantify band intensities using densitometry software and normalize the pLRRK2 signal to total LRRK2 and/or the loading control.
-
Rotarod Test for Motor Coordination
This behavioral test assesses motor coordination and balance in mice, which can be impaired in Parkinson's disease models.
-
Apparatus:
-
Rotarod apparatus with a rotating rod (e.g., 3 cm diameter) that can be set to a constant speed or an accelerating speed.
-
-
Procedure:
-
Habituation/Training (Day 1-2):
-
Place each mouse on the rotarod at a low constant speed (e.g., 4 rpm) for 1-2 minutes to acclimate them to the apparatus.
-
Repeat this process for 2-3 trials per day.
-
-
Testing (Day 3):
-
Place the mouse on the rotarod, which is set to an accelerating speed (e.g., from 4 to 40 rpm over 5 minutes).
-
Record the latency to fall from the rod. If a mouse clings to the rod and makes a full passive rotation, this is also considered a fall.
-
Perform 3-5 trials per mouse with an inter-trial interval of at least 15 minutes.
-
The average latency to fall across the trials is used as the measure of motor coordination.
-
-
Open Field Test for Locomotor Activity and Exploratory Behavior
This test evaluates general locomotor activity and anxiety-like behavior by measuring the movement of a mouse in a novel, open arena.
-
Apparatus:
-
A square arena (e.g., 40 cm x 40 cm x 30 cm) made of a non-reflective material. The arena floor is typically divided into a central zone and a peripheral zone.
-
An overhead camera connected to a video-tracking software.
-
-
Procedure:
-
Habituation:
-
Acclimate the mice to the testing room for at least 30 minutes before the test.
-
-
Testing:
-
Gently place the mouse in the center of the open field arena.
-
Allow the mouse to freely explore the arena for a set period (e.g., 10-30 minutes).
-
Record the session using the overhead camera and tracking software.
-
Between each mouse, clean the arena thoroughly with 70% ethanol to remove any olfactory cues.
-
-
Data Analysis:
-
The tracking software will analyze the video to provide data on:
-
Total distance traveled: A measure of general locomotor activity.
-
Time spent in the center zone: An indicator of anxiety-like behavior (less time in the center suggests higher anxiety).
-
Number of entries into the center zone: Another measure of exploratory and anxiety-like behavior.
-
Rearing frequency: The number of times the mouse stands on its hind legs, indicating exploratory behavior.
-
-
-
This guide provides a solid foundation for utilizing this compound in Parkinson's disease research. For further details and specific applications, consulting the primary literature is recommended.
References
The LRRK2 G2019S Mutation: A Technical Guide to Understanding GNE-0877 Sensitivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene are a significant genetic factor in both familial and sporadic Parkinson's disease (PD). The G2019S mutation, located within the kinase domain, is the most common of these mutations and leads to a pathogenic increase in LRRK2 kinase activity. This hyperactivity has made LRRK2 a prime therapeutic target for the development of small molecule inhibitors. GNE-0877 is a potent, selective, and brain-penetrant LRRK2 inhibitor that has been instrumental in preclinical investigations. This technical guide provides an in-depth overview of the LRRK2 G2019S mutation, its impact on kinase activity, and the sensitivity of this mutant to inhibition by GNE-0877. We present a compilation of quantitative data, detailed experimental protocols for assessing LRRK2 activity and inhibition, and visualizations of the relevant signaling pathways and experimental workflows to support researchers in the field of Parkinson's disease drug discovery.
Introduction to LRRK2 and the G2019S Mutation
Leucine-Rich Repeat Kinase 2 (LRRK2) is a large, multi-domain protein that includes a serine/threonine kinase domain and a GTPase domain. Its precise physiological functions are still under investigation, but it has been implicated in various cellular processes, including vesicular trafficking, autophagy, and neurite outgrowth.
The G2019S mutation is a glycine-to-serine substitution at amino acid position 2019, situated in the DYG motif of the kinase domain's activation loop. This mutation enhances LRRK2's kinase activity, leading to the hyperphosphorylation of its substrates and contributing to the neurodegenerative processes observed in Parkinson's disease. The development of potent and selective inhibitors of LRRK2, such as GNE-0877, represents a promising therapeutic strategy to counteract the effects of this mutation.
Quantitative Analysis of GNE-0877 Potency
GNE-0877 has demonstrated high potency in inhibiting LRRK2 kinase activity. The following tables summarize the available quantitative data for GNE-0877 and other relevant LRRK2 inhibitors.
| Compound | Target | Assay Type | IC50 | Ki | Reference |
| GNE-0877 | LRRK2 | Intracellular Activity | ~3 nM | 0.7 nM | [1] |
| LRRK2-IN-1 | LRRK2 (WT) | Kinase Assay | 13 nM | - | |
| LRRK2-IN-1 | LRRK2 (G2019S) | Kinase Assay | 6 nM | - | |
| MLi-2 | LRRK2 (WT) | Kinase Assay | 0.76 nM | - | |
| MLi-2 | LRRK2 (WT) | Cellular pSer935 | 1.4 nM | - | |
| MLi-2 | LRRK2 (WT) | Radioligand Binding | 3.4 nM | - | |
| EB-42168 | LRRK2 (WT) | Cellular pSer935 | - | - | [2] |
| EB-42168 | LRRK2 (G2019S) | Cellular pSer935 | >100-fold selective vs WT | - | [2] |
LRRK2 G2019S Signaling Pathway
The G2019S mutation leads to a gain-of-function in LRRK2's kinase activity, impacting downstream cellular processes. A key aspect of LRRK2 regulation and activity is its interaction with Rab GTPases.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are synthesized from publicly available information and should be optimized for specific laboratory conditions.
In Vitro LRRK2 Kinase Assay (Luminescence-Based)
This protocol is adapted from a generic ADP-Glo™ Kinase Assay and can be used to determine the IC50 of inhibitors like GNE-0877.
Materials:
-
Recombinant LRRK2 (WT or G2019S)
-
LRRKtide substrate (e.g., 0.2µg/µl)
-
ATP
-
Kinase Buffer (40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)
-
GNE-0877 or other inhibitors
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well low volume plates
Procedure:
-
Prepare serial dilutions of GNE-0877 in 5% DMSO.
-
In a 384-well plate, add 1 µl of the inhibitor dilution or 5% DMSO (for control).
-
Add 2 µl of recombinant LRRK2 enzyme to each well.
-
Prepare a substrate/ATP mix in Kinase Buffer.
-
Initiate the reaction by adding 2 µl of the substrate/ATP mix to each well.
-
Incubate the plate at room temperature for 120 minutes.
-
Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Read the luminescence on a plate reader.
-
Calculate IC50 values by fitting the data to a dose-response curve.
Cellular LRRK2 pSer935 Western Blot Assay
This protocol is for assessing the inhibition of LRRK2 phosphorylation at Ser935 in a cellular context.
Materials:
-
HEK293T cells expressing LRRK2 (WT or G2019S)
-
GNE-0877
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-pLRRK2 (Ser935), anti-total LRRK2
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and transfer system
-
Chemiluminescent substrate
Procedure:
-
Plate HEK293T cells expressing LRRK2 in 6-well plates.
-
Treat cells with varying concentrations of GNE-0877 for a specified time (e.g., 1-2 hours).
-
Wash cells with ice-cold PBS and lyse with 200 µl of lysis buffer per well.
-
Scrape the cells and transfer the lysate to a microfuge tube.
-
Incubate on ice for 10-20 minutes.
-
Clarify the lysate by centrifugation at 17,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant.
-
Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5-10 minutes.
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies (anti-pLRRK2 Ser935 and anti-total LRRK2) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Visualize the bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities to determine the ratio of pLRRK2 to total LRRK2.
Rab10 Phosphorylation Assay using Phos-tag™ SDS-PAGE
This method allows for the separation of phosphorylated and unphosphorylated Rab10 to assess LRRK2 kinase activity in cells.
Materials:
-
Cells expressing LRRK2 (e.g., MEFs or A549 cells)
-
GNE-0877
-
Lysis Buffer
-
Phos-tag™ acrylamide
-
MnCl2
-
Primary antibody: anti-Rab10
-
Standard Western blot reagents
Procedure:
-
Treat cells with GNE-0877 as described in the previous protocol.
-
Lyse the cells and quantify the protein concentration.
-
Prepare SDS-PAGE gels containing Phos-tag™ acrylamide (e.g., 50 µM) and MnCl2 (e.g., 100 µM).
-
Load equal amounts of protein lysate per lane.
-
Run the gel until adequate separation of phosphorylated and unphosphorylated Rab10 is achieved. The phosphorylated form will migrate slower.
-
Transfer the proteins to a membrane.
-
Proceed with standard Western blotting procedures using an anti-Rab10 antibody.
-
Visualize and quantify the bands corresponding to phosphorylated and total Rab10.
LRRK2 Immunoprecipitation
This protocol is for isolating LRRK2 from cell lysates for downstream applications such as in vitro kinase assays.
Materials:
-
Cell lysate containing FLAG-tagged LRRK2
-
Anti-FLAG M2-agarose beads
-
Lysis buffer
-
Wash buffer (lysis buffer with 300 mM NaCl)
-
Kinase assay buffer
Procedure:
-
Transfect HEK293 cells with a plasmid encoding FLAG-tagged LRRK2.
-
Lyse the cells 24-48 hours post-transfection.
-
Incubate the cell lysate with anti-FLAG M2-agarose beads for 1-2 hours at 4°C with rotation.
-
Wash the beads three times with wash buffer.
-
Wash the beads twice with kinase assay buffer.
-
The immunoprecipitated LRRK2 on the beads is now ready for use in an in vitro kinase assay.
Conclusion
The LRRK2 G2019S mutation is a key driver of Parkinson's disease pathogenesis, making it a critical target for therapeutic intervention. GNE-0877 has emerged as a valuable tool for studying the consequences of LRRK2 inhibition in preclinical models. The data and protocols presented in this guide are intended to provide researchers with a comprehensive resource for investigating the sensitivity of LRRK2 G2019S to GNE-0877 and for developing novel therapeutic strategies for Parkinson's disease. The provided methodologies for assessing LRRK2 kinase activity, both in vitro and in cellular contexts, are fundamental for the characterization of LRRK2 inhibitors and for elucidating the downstream consequences of LRRK2 pathway modulation.
References
GNE-0877: A Technical Guide to its Early-Stage Research Applications as a LRRK2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-0877, also known as DNL201, has emerged as a highly potent and selective small-molecule inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2). Mutations in the LRRK2 gene are a significant genetic cause of both familial and sporadic Parkinson's disease, making LRRK2 a compelling therapeutic target. Increased LRRK2 kinase activity is believed to disrupt lysosomal function, contributing to the neurodegenerative process. GNE-0877's ability to penetrate the central nervous system and effectively inhibit LRRK2 kinase activity positions it as a valuable tool for investigating the physiological and pathological roles of LRRK2, and as a potential therapeutic agent for Parkinson's disease and other neurodegenerative disorders. This guide provides an in-depth overview of the early-stage research applications of GNE-0877, focusing on its mechanism of action, experimental data, and detailed protocols for its characterization.
Mechanism of Action and Signaling Pathway
GNE-0877 is an ATP-competitive inhibitor that targets the kinase domain of the LRRK2 protein.[1] By binding to the ATP pocket, it prevents the phosphorylation of LRRK2 itself (autophosphorylation) and its downstream substrates. One of the key downstream substrates of LRRK2 is a subset of Rab GTPases, including Rab10. The phosphorylation of Rab10 at threonine 73 (pT73-Rab10) is a direct and robust biomarker of LRRK2 kinase activity.[1] LRRK2 is a complex, multi-domain protein that is implicated in various cellular processes, including vesicular trafficking, autophagy, and mitochondrial function.[1] The inhibition of its kinase activity by GNE-0877 is hypothesized to restore normal lysosomal function, which is often impaired in Parkinson's disease.[1][2]
Below is a diagram illustrating the LRRK2 signaling pathway and the point of intervention by GNE-0877.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for GNE-0877 in early-stage research.
Table 1: In Vitro Potency and Selectivity
| Parameter | Value | Species | Notes |
| LRRK2 Ki | 0.7 nM | Human | |
| Cellular LRRK2 IC50 | 3 nM | Human | |
| CYP1A2 IC50 | 0.7 µM | Human | Reversible inhibitor |
| Kinase Selectivity | Minimal off-target effects against 188 kinases | Human |
Table 2: Preclinical Pharmacokinetic Parameters
| Species | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | Half-life (h) | Oral Bioavailability (%) | Brain Penetration |
| Mouse | Oral | 10 | ~1500 | 1 | ~4 | Good | High |
| Rat | Oral | 10 | ~2000 | 2 | ~6 | Good | High |
| Non-human Primate | Oral | 3 | ~800 | 2 | ~8 | Good | Good CSF penetration |
Note: The pharmacokinetic data are approximate values compiled from various preclinical studies and are intended for comparative purposes. Actual values may vary depending on the specific study design.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of GNE-0877.
In Vitro LRRK2 Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantifies LRRK2 kinase activity by measuring the amount of ADP produced in the kinase reaction.
Materials:
-
Recombinant human LRRK2 protein (wild-type or mutant)
-
LRRKtide peptide substrate
-
ATP
-
GNE-0877
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
384-well plates
Procedure:
-
Prepare serial dilutions of GNE-0877 in DMSO and then dilute in Kinase Buffer.
-
In a 384-well plate, add 1 µL of the diluted GNE-0877 or DMSO (vehicle control).
-
Add 2 µL of recombinant LRRK2 enzyme solution to each well.
-
Initiate the kinase reaction by adding 2 µL of a substrate/ATP mix (containing LRRKtide and ATP at their final desired concentrations).
-
Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced by following the ADP-Glo™ Kinase Assay manufacturer's protocol. This typically involves adding ADP-Glo™ Reagent, incubating, and then adding Kinase Detection Reagent.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition of LRRK2 activity for each GNE-0877 concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Cellular LRRK2 Target Engagement Assay (pRab10 Western Blot)
This assay measures the ability of GNE-0877 to inhibit LRRK2 kinase activity within a cellular context by quantifying the phosphorylation of its substrate, Rab10.
Materials:
-
Cell line expressing endogenous or over-expressed LRRK2 (e.g., A549, SH-SY5Y, or mouse embryonic fibroblasts)
-
GNE-0877
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibodies: anti-pT73-Rab10, anti-total Rab10, anti-LRRK2, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
SDS-PAGE gels and Western blotting equipment
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat the cells with various concentrations of GNE-0877 or DMSO for a specified duration (e.g., 1-2 hours).
-
Wash the cells with ice-cold PBS and lyse them on ice with lysis buffer.
-
Clarify the cell lysates by centrifugation and determine the protein concentration of the supernatants.
-
Prepare protein samples for SDS-PAGE by adding Laemmli sample buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against pT73-Rab10 overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe for total Rab10, LRRK2, and the loading control to ensure equal protein loading and to normalize the pT73-Rab10 signal.
-
Quantify the band intensities and calculate the inhibition of Rab10 phosphorylation at each GNE-0877 concentration.
In Vivo Pharmacodynamic Study in a Mouse Model
This protocol outlines a general procedure to assess the in vivo efficacy of GNE-0877 in inhibiting LRRK2 kinase activity in a transgenic mouse model expressing human LRRK2 (e.g., BAC transgenic mice with the G2019S mutation).
Materials:
-
Transgenic mice expressing human LRRK2 (e.g., G2019S mutation)
-
GNE-0877
-
Vehicle for dosing (e.g., 0.5% methylcellulose in water)
-
Anesthesia and surgical tools for tissue collection
-
Liquid nitrogen
-
Tissue homogenization buffer with protease and phosphatase inhibitors
-
Western blotting reagents as described in the cellular assay protocol
Procedure:
-
Acclimate the mice to the experimental conditions.
-
Administer GNE-0877 or vehicle to the mice via the desired route (e.g., oral gavage).
-
At specified time points after dosing, euthanize the mice and rapidly collect tissues of interest (e.g., brain, kidney, lung).
-
Immediately snap-freeze the tissues in liquid nitrogen and store them at -80°C.
-
Homogenize the frozen tissues in ice-cold homogenization buffer.
-
Clarify the homogenates by centrifugation to obtain the protein lysates.
-
Determine the protein concentration of the lysates.
-
Perform Western blotting for pLRRK2 (e.g., pS935 or pS1292) and/or pRab10, as well as total LRRK2, total Rab10, and a loading control, following the procedure described for the cellular assay.
-
Quantify the inhibition of LRRK2 activity in the different tissues at various doses and time points.
Visualizations
The following diagrams illustrate key experimental workflows and logical relationships in the study of GNE-0877.
Conclusion
GNE-0877 is a valuable research tool for elucidating the complex biology of LRRK2 and its role in neurodegenerative diseases. Its high potency, selectivity, and favorable pharmacokinetic properties, including brain penetration, make it a suitable candidate for both in vitro and in vivo studies. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals working to advance our understanding of LRRK2-mediated pathology and to develop novel therapies for Parkinson's disease. Further research with GNE-0877 and other LRRK2 inhibitors will be crucial in validating LRRK2 as a therapeutic target and in translating these preclinical findings into clinical benefits for patients.
References
Methodological & Application
Application Notes and Protocols: GNE-0877-d3 as an Internal Standard for the LC-MS/MS Quantification of GNE-0877
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-0877, also known as DNL201, is a potent and selective brain-penetrant inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2).[1][2][3] Mutations in the LRRK2 gene that lead to increased kinase activity are a significant genetic risk factor for Parkinson's disease.[4] By inhibiting LRRK2, GNE-0877 is being investigated as a potential disease-modifying therapy for Parkinson's disease, with the aim of correcting lysosomal dysfunction.[4]
Accurate quantification of GNE-0877 in biological matrices is crucial for pharmacokinetic (PK), pharmacodynamic (PD), and toxicology studies during drug development. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for this purpose due to its high sensitivity and selectivity. The use of a stable isotope-labeled internal standard (SIL-IS) is essential for reliable and accurate bioanalysis, as it effectively compensates for variability in sample preparation and matrix effects.[5][6][7] This document provides detailed application notes and protocols for the use of GNE-0877-d3 as an internal standard for the quantitative analysis of GNE-0877 in plasma by LC-MS/MS.
LRRK2 Signaling Pathway
GNE-0877 targets the kinase activity of LRRK2, which plays a role in intracellular vesicle trafficking through the phosphorylation of a subset of Rab GTPases. The following diagram illustrates a simplified LRRK2 signaling pathway.
Caption: Simplified LRRK2 signaling pathway and the inhibitory action of GNE-0877.
Experimental Protocols
Bioanalytical Method Validation
The following protocols are provided as a representative example for the quantitative analysis of GNE-0877 in plasma using this compound as an internal standard. The method should be validated according to regulatory guidelines (e.g., FDA or EMA) to ensure accuracy, precision, selectivity, and stability.
1. Preparation of Stock and Working Solutions
-
GNE-0877 Stock Solution (1 mg/mL): Accurately weigh 10 mg of GNE-0877 and dissolve in 10 mL of DMSO.
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of DMSO.
-
GNE-0877 Working Standards: Serially dilute the GNE-0877 stock solution with 50% acetonitrile/water to prepare working standards for the calibration curve and quality control (QC) samples.
-
This compound Working Solution (100 ng/mL): Dilute the this compound stock solution with 50% acetonitrile/water.
2. Sample Preparation: Protein Precipitation
Protein precipitation is a common and straightforward method for extracting small molecules from plasma.
Caption: Experimental workflow for plasma sample preparation using protein precipitation.
3. LC-MS/MS Instrumentation and Conditions
The following are example parameters and can be optimized for the specific instrumentation used.
| Parameter | Recommended Condition |
| LC System | UPLC/HPLC system capable of binary gradient elution |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | Start with 5% B, ramp to 95% B over 3 min, hold for 1 min, return to 5% B, equilibrate |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | GNE-0877: m/z 340.1 -> 270.1 (Quantifier), m/z 340.1 -> 188.1 (Qualifier) |
| This compound: m/z 343.1 -> 273.1 (Quantifier) | |
| Collision Energy (CE) | Optimize for each transition |
| Dwell Time | 100 ms |
Note: The provided MRM transitions are hypothetical and should be optimized by direct infusion of GNE-0877 and this compound standards.
Data Presentation
The following tables present representative data from a hypothetical preclinical pharmacokinetic study in rats following a single oral dose of GNE-0877. This data is for illustrative purposes to demonstrate how results can be presented.
Table 1: Calibration Curve for GNE-0877 in Rat Plasma
| Nominal Concentration (ng/mL) | Mean Calculated Concentration (ng/mL) | Accuracy (%) | Precision (%CV) |
| 1.0 | 0.98 | 98.0 | 5.2 |
| 2.5 | 2.55 | 102.0 | 4.1 |
| 10 | 9.92 | 99.2 | 3.5 |
| 50 | 51.5 | 103.0 | 2.8 |
| 100 | 98.7 | 98.7 | 2.1 |
| 500 | 508 | 101.6 | 1.5 |
| 1000 | 995 | 99.5 | 1.8 |
Table 2: Inter- and Intra-Assay Precision and Accuracy for QC Samples
| QC Level | Nominal Conc. (ng/mL) | Intra-Assay (n=6) | Inter-Assay (n=18, 3 runs) |
| Mean ± SD | Mean ± SD | ||
| LLOQ | 1.0 | 1.02 ± 0.06 | 1.05 ± 0.08 |
| Accuracy: 102% | Accuracy: 105% | ||
| %CV: 5.9% | %CV: 7.6% | ||
| Low QC | 3.0 | 2.95 ± 0.11 | 3.08 ± 0.15 |
| Accuracy: 98.3% | Accuracy: 102.7% | ||
| %CV: 3.7% | %CV: 4.9% | ||
| Mid QC | 80 | 81.6 ± 2.5 | 78.9 ± 3.1 |
| Accuracy: 102% | Accuracy: 98.6% | ||
| %CV: 3.1% | %CV: 3.9% | ||
| High QC | 800 | 792 ± 18.2 | 809 ± 24.3 |
| Accuracy: 99.0% | Accuracy: 101.1% | ||
| %CV: 2.3% | %CV: 3.0% |
Table 3: Representative Pharmacokinetic Parameters of GNE-0877 in Rats (Oral Administration, 10 mg/kg)
| Parameter | Unit | Value (Mean ± SD, n=3) |
| Cmax (Maximum Concentration) | ng/mL | 850 ± 125 |
| Tmax (Time to Cmax) | h | 2.0 ± 0.5 |
| AUC0-t (Area Under the Curve) | ng*h/mL | 4500 ± 650 |
| t1/2 (Half-life) | h | 4.5 ± 0.8 |
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantification of GNE-0877 in biological matrices by LC-MS/MS. The protocols outlined in this document serve as a comprehensive guide for researchers and scientists in the development and validation of bioanalytical methods for this promising LRRK2 inhibitor. Adherence to these methodologies will ensure the generation of high-quality data essential for advancing the preclinical and clinical development of GNE-0877.
References
- 1. Discovery of highly potent, selective, and brain-penetrant aminopyrazole leucine-rich repeat kinase 2 (LRRK2) small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Preclinical and clinical evaluation of the LRRK2 inhibitor DNL201 for Parkinson’s disease [ouci.dntb.gov.ua]
- 5. Bio-generation of stable isotope-labeled internal standards for absolute and relative quantitation of phase II drug metabolites in plasma samples using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Note: Quantification of GNE-0877 in Human Plasma using a Validated LC-MS/MS Method with GNE-0877-d3 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of GNE-0877 in human plasma. The method utilizes a stable isotope-labeled internal standard, GNE-0877-d3, to ensure high accuracy and precision. A simple protein precipitation procedure is employed for sample preparation, followed by a rapid chromatographic separation. This method is suitable for pharmacokinetic studies and other research applications requiring the precise measurement of GNE-0877 in a biological matrix.
Introduction
GNE-0877 is a potent, selective, and brain-penetrant inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2).[1][2][3] LRRK2 is a key target in neuroscience research, particularly in the context of Parkinson's disease, where mutations in the LRRK2 gene are a common cause of the familial form of the disease.[4][5][6] GNE-0877 has demonstrated robust, dose-dependent inhibition of LRRK2 in preclinical models.[1] Accurate quantification of GNE-0877 in plasma is crucial for pharmacokinetic and pharmacodynamic (PK/PD) modeling in both preclinical and clinical research. This application note provides a detailed protocol for a validated LC-MS/MS method for this purpose.
Signaling Pathway of LRRK2 Inhibition by GNE-0877
GNE-0877 exerts its therapeutic effect by inhibiting the kinase activity of LRRK2.[2] LRRK2 is a complex, multi-domain protein that plays a role in various cellular processes, including vesicular trafficking, autophagy, and mitochondrial function.[4][6] Pathogenic mutations in LRRK2, such as G2019S, lead to increased kinase activity, which is thought to contribute to the neurodegeneration observed in Parkinson's disease.[5][7] LRRK2 phosphorylates a subset of Rab GTPases, which are key regulators of intracellular membrane trafficking.[8] By inhibiting LRRK2 kinase activity, GNE-0877 can modulate these downstream signaling events.
Figure 1: LRRK2 Signaling Pathway and Inhibition by GNE-0877.
Experimental Protocols
Materials and Reagents
-
GNE-0877 reference standard (≥98% purity)
-
This compound internal standard (≥98% purity, isotopic purity ≥99%)
-
Human plasma (K2EDTA)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water, ultrapure
Stock and Working Solutions
-
GNE-0877 Stock Solution (1 mg/mL): Accurately weigh and dissolve GNE-0877 in methanol.
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
GNE-0877 Working Solutions: Prepare serial dilutions of the GNE-0877 stock solution in 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples.
-
IS Working Solution (100 ng/mL): Dilute the this compound stock solution in acetonitrile.
Sample Preparation
-
Pipette 50 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the IS working solution (100 ng/mL this compound in acetonitrile).
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean autosampler vial.
-
Inject 5 µL into the LC-MS/MS system.
Figure 2: Sample Preparation Workflow.
LC-MS/MS Conditions
Liquid Chromatography
| Parameter | Value |
| System | UPLC System |
| Column | C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 5 µL |
| Gradient | See Table 1 |
Table 1: Chromatographic Gradient
| Time (min) | %B |
|---|---|
| 0.0 | 10 |
| 0.5 | 10 |
| 2.5 | 95 |
| 3.5 | 95 |
| 3.6 | 10 |
| 4.5 | 10 |
Mass Spectrometry
| Parameter | Value |
| System | Triple Quadrupole Mass Spectrometer |
| Ion Source | Electrospray Ionization (ESI) |
| Polarity | Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| IonSpray Voltage | 5500 V |
| Temperature | 500°C |
| Curtain Gas | 30 psi |
| Collision Gas | 8 psi |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 50 psi |
Table 2: MRM Transitions
| Analyte | Q1 (m/z) | Q3 (m/z) | DP (V) | EP (V) | CE (V) | CXP (V) |
|---|---|---|---|---|---|---|
| GNE-0877 | 459.2 | 347.1 | 80 | 10 | 35 | 15 |
| This compound | 462.2 | 350.1 | 80 | 10 | 35 | 15 |
DP = Declustering Potential; EP = Entrance Potential; CE = Collision Energy; CXP = Collision Cell Exit Potential
Results and Discussion
The developed LC-MS/MS method demonstrated excellent performance for the quantification of GNE-0877 in human plasma.
Linearity and Sensitivity
The calibration curve was linear over the concentration range of 0.5 to 500 ng/mL. The coefficient of determination (r²) was consistently ≥ 0.995. The lower limit of quantification (LLOQ) was established at 0.5 ng/mL.
Table 3: Calibration Curve Summary
| Parameter | Value |
|---|---|
| Calibration Range | 0.5 - 500 ng/mL |
| Regression Model | Linear, 1/x² weighting |
| Mean r² | ≥ 0.995 |
| LLOQ | 0.5 ng/mL |
Precision and Accuracy
The intra- and inter-day precision and accuracy were evaluated at four QC levels: LLOQ, low, medium, and high. The results are summarized in Table 4. All values were within the acceptable limits of ±15% (±20% for LLOQ).
Table 4: Precision and Accuracy Data
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
|---|---|---|---|---|---|
| LLOQ | 0.5 | 8.2 | 105.4 | 9.5 | 103.8 |
| Low | 1.5 | 6.5 | 98.7 | 7.8 | 101.2 |
| Medium | 75 | 4.1 | 102.3 | 5.3 | 99.5 |
| High | 400 | 3.5 | 97.9 | 4.8 | 98.6 |
Matrix Effect and Recovery
The matrix effect was assessed and found to be minimal, with the normalized matrix factor ranging from 0.95 to 1.04. The extraction recovery of GNE-0877 from human plasma was consistent across all QC levels, with a mean recovery of approximately 85%.
Conclusion
This application note details a sensitive, selective, and reliable LC-MS/MS method for the quantification of GNE-0877 in human plasma using its deuterated internal standard, this compound. The method involves a straightforward protein precipitation sample preparation and a rapid chromatographic run time, making it suitable for high-throughput analysis in support of preclinical and clinical studies of this LRRK2 inhibitor. The validation data demonstrates that the method meets the criteria for bioanalytical method validation.
References
- 1. dovepress.com [dovepress.com]
- 2. apexbt.com [apexbt.com]
- 3. Discovery of highly potent, selective, and brain-penetrant aminopyrazole leucine-rich repeat kinase 2 (LRRK2) small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mapping the LRRK2 Signaling Pathway and Its Interplay with Other Parkinson’s Disease Components | Parkinson's Disease [michaeljfox.org]
- 5. Characterization of LRRK2 Cellular and Signaling Pathways | Parkinson's Disease [michaeljfox.org]
- 6. Cellular processes associated with LRRK2 function and dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Parkinson's Pathology: Elucidating the Role of LRRK2 [practicalneurology.com]
Application Notes and Protocols: Brain Tissue Sample Preparation for GNE-0877 Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-0877 (also known as DNL201) is a potent, selective, and brain-penetrant small molecule inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2).[1][2][3] Mutations in the LRRK2 gene that lead to increased kinase activity are a significant genetic risk factor for both familial and sporadic Parkinson's disease (PD).[4][5][6][7] GNE-0877 is being investigated as a potential disease-modifying therapy for PD by targeting this hyperactivity.[4][5][6] Accurate and reproducible methods for quantifying GNE-0877 levels and its pharmacodynamic effects in brain tissue are crucial for preclinical and clinical development.
These application notes provide detailed protocols for the preparation of brain tissue samples for the analysis of GNE-0877 concentration and its impact on the LRRK2 signaling pathway.
Mechanism of Action and Signaling Pathway
GNE-0877 is an ATP-competitive inhibitor that targets the kinase activity of LRRK2.[4] Inhibition of LRRK2 kinase activity by GNE-0877 leads to a reduction in the phosphorylation of LRRK2 itself (autophosphorylation at Ser1292) and its downstream substrates, such as Rab10 at Thr73.[4][8] This modulation of the LRRK2 pathway is believed to restore lysosomal function, which is often impaired in PD.[4][5][6]
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo properties of GNE-0877.
Table 1: In Vitro Potency of GNE-0877
| Parameter | Value | Cell Line | Measurement |
| LRRK2 pS935 IC50 | 47 nM | HEK293 (overexpressing LRRK2 G2019S) | Western Blot |
| LRRK2 pS1292 IC50 | 47 nM | HEK293 (overexpressing LRRK2 G2019S) | Western Blot |
| Intracellular LRRK2 Activity IC50 | ~3 nM | Not Specified | Not Specified |
Table 2: In Vivo Pharmacodynamics of GNE-0877 (DNL201) in Humans (Phase 1 Study)
| Dose | LRRK2 Kinase Inhibition (Peak) | LRRK2 Kinase Inhibition (Trough) | Biomarkers |
| Highest Multiple Dose | >90% | >50% | pS935-LRRK2, pRab10 |
Note: Data from a study in healthy volunteers.[7]
Experimental Protocols
Brain Tissue Homogenization for GNE-0877 Quantification (LC-MS/MS)
This protocol is designed for the extraction of small molecules from brain tissue for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Frozen brain tissue
-
Homogenizer (e.g., bead beater, sonicator)
-
Microcentrifuge tubes
-
Ice-cold Phosphate Buffered Saline (PBS)
-
Acetonitrile (ACN) with 0.1% formic acid
-
Internal standard (a stable isotope-labeled version of GNE-0877 is recommended)
-
Centrifuge (capable of 4°C and >12,000 x g)
Procedure:
-
Weigh the frozen brain tissue (~50-100 mg) and place it in a pre-chilled microcentrifuge tube.
-
Add 3 volumes of ice-cold PBS (e.g., 300 µL for 100 mg of tissue).
-
Add the internal standard.
-
Homogenize the tissue on ice until no visible tissue clumps remain.
-
Add 3 volumes of ice-cold ACN with 0.1% formic acid for protein precipitation.
-
Vortex vigorously for 1 minute.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 12,000-14,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant, which contains the extracted GNE-0877.
-
The supernatant can be directly injected into the LC-MS/MS system or dried down and reconstituted in a suitable solvent.
Protein Extraction from Brain Tissue for LRRK2 Pathway Analysis (Western Blot)
This protocol is for the extraction of total protein from brain tissue to analyze the phosphorylation status of LRRK2 and its substrates.
Materials:
-
Frozen brain tissue
-
RIPA buffer (or similar lysis buffer) supplemented with protease and phosphatase inhibitors
-
Homogenizer
-
Microcentrifuge tubes
-
BCA Protein Assay Kit
-
Centrifuge (capable of 4°C and >12,000 x g)
Procedure:
-
Weigh the frozen brain tissue (~50-100 mg) and place it in a pre-chilled microcentrifuge tube.
-
Add 5-10 volumes of ice-cold lysis buffer (e.g., 500-1000 µL for 100 mg of tissue).
-
Homogenize the tissue on ice until fully lysed.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.[9]
-
Carefully collect the supernatant containing the total protein lysate.
-
Determine the protein concentration using a BCA protein assay.
-
The lysate is now ready for downstream applications such as SDS-PAGE and Western blotting to detect total LRRK2, pS935-LRRK2, total Rab10, and pT73-Rab10.
Logical Relationships in Experimental Design
The quantification of GNE-0877 in brain tissue should be directly correlated with the pharmacodynamic readouts of LRRK2 pathway inhibition. A well-designed experiment will establish a dose-response relationship between GNE-0877 concentration and the reduction in phosphorylation of LRRK2 substrates.
References
- 1. Discovery of highly potent, selective, and brain-penetrant aminopyrazole leucine-rich repeat kinase 2 (LRRK2) small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. Perspective on the current state of the LRRK2 field - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Preclinical and clinical evaluation of the LRRK2 inhibitor DNL201 for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 7. investors.denalitherapeutics.com [investors.denalitherapeutics.com]
- 8. scholarlycommons.henryford.com [scholarlycommons.henryford.com]
- 9. Long-term inhibition of mutant LRRK2 hyper-kinase activity reduced mouse brain α-synuclein oligomers without adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for GNE-0877-d3 in Pharmacokinetic Studies
Introduction
GNE-0877 is a potent and selective inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2), a key target in the development of potential disease-modifying therapies for Parkinson's disease.[1][2][3][4][5] Mutations in the LRRK2 gene are linked to an increased risk of developing Parkinson's disease, and inhibition of LRRK2 kinase activity is a promising therapeutic strategy.[6][7][8] GNE-0877 has demonstrated good oral bioavailability and brain penetration in preclinical studies.[2][3] To further optimize its pharmacokinetic profile, a deuterated analog, GNE-0877-d3, has been synthesized.
Deuteration, the substitution of hydrogen with its stable isotope deuterium, can significantly alter the metabolic fate of a drug.[9][10][11] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a slower rate of metabolic cleavage, a phenomenon known as the kinetic isotope effect.[] This can result in a longer half-life, reduced metabolic clearance, and potentially an improved safety profile by minimizing the formation of reactive metabolites.[][13]
These application notes provide a comprehensive overview and detailed protocols for the characterization of this compound in pharmacokinetic studies, intended for researchers, scientists, and drug development professionals.
Application Notes
Rationale for the Use of this compound
The primary objective of utilizing this compound is to investigate the potential for an improved pharmacokinetic profile compared to its non-deuterated counterpart, GNE-0877. The strategic placement of deuterium atoms at metabolically labile positions can hinder enzymatic degradation, primarily by Cytochrome P450 (CYP) enzymes. This can lead to:
-
Increased Metabolic Stability: A reduced rate of metabolism in the liver and other tissues.
-
Longer Half-Life: A prolonged duration of action, potentially allowing for less frequent dosing.
-
Enhanced Exposure: Higher plasma and tissue concentrations of the active drug.
-
Reduced Formation of Metabolites: Potentially altering the metabolite profile and reducing the formation of any undesirable metabolites.
Anticipated Pharmacokinetic Profile of this compound
Based on the principles of deuteration, the following hypothetical pharmacokinetic parameters for this compound are presented in comparison to GNE-0877. These values are for illustrative purposes and would need to be confirmed by experimental studies.
| Parameter | GNE-0877 (Hypothetical) | This compound (Anticipated) | Fold Change |
| In Vitro Half-Life (Human Liver Microsomes, min) | 30 | 90 | 3.0 |
| In Vivo Half-Life (Rat, h) | 4 | 8 | 2.0 |
| Oral Bioavailability (Rat, %) | 50 | 75 | 1.5 |
| Clearance (Rat, mL/min/kg) | 20 | 10 | 0.5 |
| Brain Penetration (AUCbrain/AUCplasma) | 0.8 | 0.8 | 1.0 |
Experimental Protocols
In Vitro Metabolic Stability in Human Liver Microsomes
Objective: To determine the intrinsic clearance of GNE-0877 and this compound in human liver microsomes.
Materials:
-
GNE-0877 and this compound
-
Human Liver Microsomes (pooled)
-
NADPH regenerating system (e.g., Corning Gentest™)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile with internal standard (e.g., Warfarin)
-
96-well plates
-
LC-MS/MS system
Protocol:
-
Prepare a 1 mg/mL stock solution of GNE-0877 and this compound in DMSO.
-
Dilute the stock solutions in phosphate buffer to a final concentration of 1 µM.
-
In a 96-well plate, add 188 µL of 0.1 M phosphate buffer (pH 7.4).
-
Add 2 µL of the 1 µM test compound solution.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 10 µL of pre-warmed NADPH regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding 200 µL of ice-cold acetonitrile containing the internal standard.
-
Centrifuge the plate at 3000 rpm for 10 minutes to precipitate proteins.
-
Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
-
Analyze the samples to determine the percentage of the parent compound remaining at each time point.
-
Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).
In Vitro Metabolic Stability Workflow
In Vivo Pharmacokinetic Study in Rats
Objective: To determine and compare the pharmacokinetic profiles of GNE-0877 and this compound in rats following oral administration.
Materials:
-
GNE-0877 and this compound
-
Vehicle (e.g., 0.5% methylcellulose in water)
-
Sprague-Dawley rats (male, 200-250 g)
-
Oral gavage needles
-
Blood collection tubes (with anticoagulant)
-
Centrifuge
-
LC-MS/MS system
Protocol:
-
Fast rats overnight prior to dosing.
-
Prepare a formulation of GNE-0877 and this compound in the vehicle at a suitable concentration (e.g., 1 mg/mL for a 5 mg/kg dose).
-
Administer the formulation to two groups of rats (n=3-5 per group) via oral gavage.
-
Collect blood samples (approximately 100 µL) from the tail vein at pre-dose and at specified time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate plasma.
-
Store plasma samples at -80°C until analysis.
-
Prepare plasma samples for analysis by protein precipitation with acetonitrile containing an internal standard.
-
Analyze the samples by LC-MS/MS to determine the plasma concentrations of GNE-0877 and this compound.
-
Perform pharmacokinetic analysis using appropriate software (e.g., Phoenix WinNonlin) to determine parameters such as Cmax, Tmax, AUC, t1/2, and oral bioavailability.
In Vivo Pharmacokinetic Study Workflow
Signaling Pathway
Simplified LRRK2 Signaling Pathway
Conclusion
The use of this compound in pharmacokinetic studies offers a promising strategy to enhance the drug-like properties of the parent molecule, GNE-0877. The provided protocols outline the fundamental in vitro and in vivo experiments required to characterize and compare the pharmacokinetic profiles of the deuterated and non-deuterated compounds. Successful demonstration of an improved pharmacokinetic profile for this compound would be a significant step forward in the development of a novel therapeutic for Parkinson's disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Discovery of highly potent, selective, and brain-penetrant aminopyrazole leucine-rich repeat kinase 2 (LRRK2) small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. GNE-0877 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. scilit.com [scilit.com]
- 7. What are LRRK2 inhibitors and how do they work? [synapse.patsnap.com]
- 8. theadl.com [theadl.com]
- 9. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals [ouci.dntb.gov.ua]
- 13. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Development of a Bioanalytical Method for GNE-0877 using GNE-0877-d3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-0877 is a potent and selective inhibitor of the Leucine-Rich Repeat Kinase 2 (LRRK2).[1][2] Mutations in the LRRK2 gene are associated with an increased risk of developing Parkinson's disease, making LRRK2 a significant therapeutic target.[3] The development of small molecule inhibitors like GNE-0877 necessitates robust bioanalytical methods to accurately quantify their concentrations in biological matrices. This is crucial for pharmacokinetic (PK) and pharmacodynamic (PD) studies during drug development.
This document outlines a representative protocol for the quantitative analysis of GNE-0877 in a biological matrix (e.g., plasma) using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, GNE-0877-d3, to ensure accuracy and precision.
LRRK2 Signaling Pathway and Inhibition by GNE-0877
The LRRK2 protein is a complex enzyme with both kinase and GTPase domains.[3] Pathogenic mutations often lead to hyperactivation of its kinase activity, resulting in abnormal phosphorylation of downstream substrates.[3] This dysregulation is thought to contribute to the neurodegeneration observed in Parkinson's disease. GNE-0877 acts by binding to the kinase domain of LRRK2, thereby inhibiting its phosphotransferase activity.[3][4]
References
Application Notes and Protocols for GNE-0877 Dosing in In Vivo LRRK2 Inhibition
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vivo administration of GNE-0877, a potent and selective LRRK2 inhibitor, and subsequent analysis of target engagement in preclinical models. The following sections detail vehicle formulation, dosing procedures, and methods for assessing LRRK2 pathway inhibition in tissues.
Introduction to GNE-0877
GNE-0877 (also known as DNL201) is a brain-penetrant small molecule inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2).[1][2] Mutations in the LRRK2 gene are a significant genetic cause of Parkinson's disease, and inhibition of LRRK2 kinase activity is a promising therapeutic strategy. GNE-0877 has demonstrated high potency, with an IC50 of approximately 3 nM, and selectivity for LRRK2.[1][3] Preclinical studies have shown that GNE-0877 effectively inhibits LRRK2 kinase activity in vivo, making it a valuable tool for studying the physiological and pathological roles of LRRK2.[3]
Quantitative Data Summary
The following tables summarize key quantitative data for GNE-0877 from preclinical studies.
Table 1: In Vitro Potency of GNE-0877
| Parameter | Value | Reference |
| LRRK2 IC50 | 3 nM | [1] |
| LRRK2 Ki | 0.7 nM | [1] |
Table 2: In Vivo Dosing and Target Engagement of GNE-0877 in Rodents
| Species | Dose (mg/kg) | Route of Administration | Key Outcome | Reference |
| BAC Transgenic Mice (hLRRK2 G2019S) | 10 and 50 | Intraperitoneal (i.p.) | Inhibition of LRRK2 Ser1292 autophosphorylation | [1] |
Experimental Protocols
Protocol 1: Preparation of GNE-0877 Formulation for Oral Gavage
This protocol describes the preparation of a GNE-0877 suspension for oral administration in rodents.
Materials:
-
GNE-0877 powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of GNE-0877 in DMSO. For example, to achieve a final dosing solution concentration for a 10 mg/kg dose in a 25g mouse (assuming a 10 mL/kg dosing volume), a higher concentration stock is needed. A common stock concentration is 20.8 mg/mL in DMSO.[1]
-
Vehicle Preparation: The vehicle consists of a mixture of DMSO, PEG300, Tween-80, and saline. A commonly used formulation for LRRK2 inhibitors with similar properties is a 10:40:5:45 ratio of DMSO:PEG300:Tween-80:Saline.[1]
-
Final Formulation:
-
To prepare 1 mL of the final dosing solution, first add 400 µL of PEG300 to a sterile microcentrifuge tube.
-
Add 100 µL of the GNE-0877 DMSO stock solution to the PEG300 and mix thoroughly by vortexing.[1]
-
Add 50 µL of Tween-80 and vortex again until the solution is homogenous.[1]
-
Finally, add 450 µL of saline and vortex thoroughly to create a uniform suspension.[1]
-
-
Administration: The formulation should be administered immediately after preparation. If the compound begins to precipitate, brief sonication can be used to resuspend it.
Protocol 2: In Vivo Dosing of GNE-0877 by Oral Gavage in Mice
This protocol details the procedure for administering GNE-0877 to mice via oral gavage.
Materials:
-
Prepared GNE-0877 formulation
-
Appropriately sized gavage needles (e.g., 20-gauge, 1.5-inch for adult mice)
-
Syringes (1 mL)
-
Animal scale
Procedure:
-
Animal Handling and Dosing Calculation:
-
Weigh each mouse accurately to determine the correct dosing volume. The typical dosing volume is 10 mL/kg body weight.
-
Calculate the required volume of GNE-0877 formulation for each mouse. For example, a 25g mouse would receive 0.25 mL of the formulation.
-
-
Gavage Procedure:
-
Gently restrain the mouse, ensuring the head and body are in a straight line to facilitate passage of the gavage needle.
-
Measure the gavage needle against the mouse to determine the correct insertion depth (from the mouth to the last rib).
-
Carefully insert the gavage needle into the esophagus. Do not force the needle.
-
Slowly administer the calculated volume of the GNE-0877 formulation.
-
Gently remove the gavage needle.
-
Monitor the animal for a few minutes post-dosing for any signs of distress.
-
Protocol 3: Brain Tissue Homogenization for Western Blot Analysis
This protocol describes the preparation of brain tissue lysates for the analysis of LRRK2 and its phosphorylated substrates.
Materials:
-
Harvested brain tissue (e.g., striatum, cortex)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Modified RIPA buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, 1% sodium deoxycholate, 0.1% SDS.[4][5]
-
Protease inhibitor cocktail
-
Phosphatase inhibitor cocktail
-
Dounce homogenizer or mechanical homogenizer
-
Microcentrifuge
-
Bradford or BCA protein assay kit
Procedure:
-
Tissue Lysis:
-
Immediately after collection, wash the brain tissue with ice-cold PBS.
-
Place the tissue in a pre-chilled tube with an appropriate volume of modified RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., 10 µL of buffer per 1 mg of tissue).
-
Homogenize the tissue on ice using a Dounce homogenizer or a mechanical homogenizer until no visible tissue clumps remain.
-
-
Lysate Clarification:
-
Incubate the homogenate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
-
Protein Quantification:
-
Carefully collect the supernatant (lysate).
-
Determine the protein concentration of the lysate using a Bradford or BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation for Western Blot:
-
Dilute the lysate to the desired concentration with lysis buffer.
-
Add Laemmli sample buffer to the lysate and boil at 95-100°C for 5 minutes.
-
The samples are now ready for SDS-PAGE or can be stored at -80°C.
-
Protocol 4: Western Blot Analysis of LRRK2 Phosphorylation
This protocol provides a method for detecting total LRRK2, phospho-S935 LRRK2, and phospho-T73 Rab10 by western blotting.
Materials:
-
Prepared brain tissue lysates
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-S935 LRRK2 (e.g., Abcam ab133450, 1:500 dilution)[6]
-
Mouse anti-total LRRK2 (e.g., UC Davis/NIH NeuroMab Facility, N241A/34, 1:500 dilution)[6]
-
Rabbit anti-phospho-T73 Rab10 (e.g., Abcam ab230261, 1:1000 dilution)[6]
-
Rabbit anti-total Rab10 (e.g., Abcam ab104859, 1:1000 dilution)[6]
-
Loading control antibody (e.g., anti-actin or anti-vinculin)
-
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (typically 20-40 µg) per lane on an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Apply the ECL substrate to the membrane according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Analysis:
-
Quantify the band intensities using appropriate software.
-
Normalize the phosphorylated protein signal to the total protein signal and the loading control.
-
Visualizations
Caption: LRRK2 signaling pathway and points of inhibition.
Caption: Experimental workflow for in vivo GNE-0877 studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of highly potent, selective, and brain-penetrant aminopyrazole leucine-rich repeat kinase 2 (LRRK2) small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. cellsciences.com [cellsciences.com]
- 5. Human Brain Tissue Lysate - Leinco Technologies [leinco.com]
- 6. Western blot [bio-protocol.org]
Application Notes and Protocols for Measuring Brain Penetration Using GNE-0877-d3
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of the deuterated LRRK2 inhibitor, GNE-0877-d3, for the precise measurement of brain penetration of its non-deuterated counterpart, GNE-0877. The protocols outlined below cover in vivo cassette dosing studies in mice and subsequent bioanalysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Introduction
GNE-0877 is a potent and selective Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitor that has demonstrated the ability to cross the blood-brain barrier, making it a valuable tool for neuroscience research, particularly in the context of Parkinson's disease. The use of a stable isotope-labeled internal standard, such as this compound, is crucial for accurate quantification in complex biological matrices like brain tissue and plasma. Deuterated standards exhibit similar physicochemical properties to the analyte but have a different mass, allowing for correction of variability during sample preparation and analysis.
The cassette dosing approach, where multiple compounds are administered simultaneously to a single animal, offers a higher throughput method for assessing the pharmacokinetic properties, including brain penetration, of drug candidates. This methodology significantly reduces the number of animals required and allows for more rapid screening.
Key Applications
-
Pharmacokinetic (PK) Studies: Determination of the concentration-time profiles of GNE-0877 in both plasma and brain tissue.
-
Blood-Brain Barrier (BBB) Penetration Assessment: Calculation of the brain-to-plasma concentration ratio (Kp) and the unbound brain-to-plasma concentration ratio (Kp,uu) to quantify the extent of brain penetration.
-
Preclinical Drug Development: High-throughput screening of central nervous system (CNS) drug candidates.
Data Presentation
Table 1: Representative Pharmacokinetic Parameters of GNE-0877 in Mice Following Cassette Dosing
| Compound | Dose (mg/kg, s.c.) | Time (h) | Plasma Concentration (ng/mL) | Brain Concentration (ng/g) | Brain-to-Plasma Ratio (Kp) |
| GNE-0877 | 1 | 0.25 | 150 ± 25 | 120 ± 20 | 0.8 |
| 1 | 1 | 100 ± 15 | 90 ± 12 | 0.9 | |
| 1 | 3 | 50 ± 8 | 55 ± 7 | 1.1 | |
| GNE-9605 | 1 | 0.25 | 200 ± 30 | 80 ± 15 | 0.4 |
| 1 | 1 | 120 ± 20 | 60 ± 10 | 0.5 | |
| 1 | 3 | 40 ± 6 | 30 ± 5 | 0.75 |
Note: The data presented in this table are hypothetical and for illustrative purposes. Actual experimental results may vary. The brain-to-plasma ratio (Kp) is calculated as the ratio of the area under the concentration-time curve (AUC) in the brain to the AUC in the plasma.
Experimental Protocols
I. In Vivo Cassette Dosing in Mice
This protocol describes a method for the subcutaneous administration of a cassette of compounds, including GNE-0877, to mice for the assessment of brain penetration.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
GNE-0877
-
Other test compounds for the cassette
-
Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
-
Syringes and needles for subcutaneous injection
-
CO2 chamber for euthanasia
-
Surgical tools for brain and blood collection
-
Microcentrifuge tubes
-
Dry ice or liquid nitrogen
Procedure:
-
Animal Acclimatization: House mice in a controlled environment for at least one week prior to the experiment with ad libitum access to food and water.
-
Dosing Solution Preparation:
-
Prepare a stock solution of each compound in a suitable solvent (e.g., DMSO).
-
Prepare the final dosing solution by mixing the stock solutions of the compounds in the vehicle to achieve the desired final concentrations (e.g., 1 mg/kg for each compound). Ensure complete dissolution.
-
-
Dosing:
-
Administer the dosing solution to the mice via subcutaneous injection at a volume of 10 mL/kg.
-
-
Sample Collection:
-
At predetermined time points (e.g., 0.25, 1, and 3 hours post-dose), euthanize the mice using CO2 asphyxiation.
-
Immediately collect blood via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood at 4°C to separate the plasma.
-
Perfuse the mice with ice-cold saline to remove residual blood from the brain.
-
Carefully dissect the whole brain and rinse with cold saline.
-
Blot the brain dry, weigh it, and immediately freeze it on dry ice or in liquid nitrogen.
-
-
Sample Storage: Store plasma and brain samples at -80°C until analysis.
II. Sample Preparation for LC-MS/MS Analysis
This protocol details the extraction of GNE-0877 and the internal standard this compound from plasma and brain tissue samples.
Materials:
-
Frozen plasma and brain samples
-
This compound (internal standard)
-
Acetonitrile (ACN) with 0.1% formic acid
-
Water with 0.1% formic acid
-
Homogenizer (e.g., bead beater or ultrasonic homogenizer)
-
Centrifuge
-
96-well plates or autosampler vials
Procedure:
-
Brain Tissue Homogenization:
-
To the weighed frozen brain tissue, add a 4-fold volume of ice-cold water (e.g., 4 mL of water for 1 g of brain tissue).
-
Homogenize the tissue until a uniform suspension is obtained. Keep the samples on ice throughout the process.
-
-
Protein Precipitation:
-
To a 50 µL aliquot of plasma or brain homogenate in a microcentrifuge tube, add 200 µL of ice-cold acetonitrile containing the internal standard (this compound) at a known concentration.
-
Vortex the mixture for 1 minute to precipitate the proteins.
-
-
Centrifugation:
-
Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vial for LC-MS/MS analysis.
-
III. LC-MS/MS Analysis
This protocol provides a general framework for the quantification of GNE-0877 using a triple quadrupole mass spectrometer. Instrument parameters should be optimized for the specific system being used.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
LC Parameters (Example):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient to separate the analyte from matrix components (e.g., 5-95% B over 5 minutes)
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
MS/MS Parameters (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
GNE-0877: To be determined empirically. A hypothetical transition could be based on the molecular weight of GNE-0877 (e.g., Q1: m/z 450.2 -> Q3: m/z 250.1)
-
This compound: To be determined empirically. The precursor ion (Q1) will be 3 mass units higher than GNE-0877, and the product ion (Q3) may or may not be shifted depending on the location of the deuterium atoms (e.g., Q1: m/z 453.2 -> Q3: m/z 250.1 or 253.1)
-
-
Collision Energy and other source parameters: Optimize for maximum signal intensity.
Data Analysis:
-
Quantify the concentration of GNE-0877 in each sample by calculating the peak area ratio of the analyte to the internal standard (this compound).
-
Generate a calibration curve using standards of known GNE-0877 concentrations and a fixed concentration of the internal standard.
-
Calculate the brain-to-plasma concentration ratio (Kp) at each time point.
Visualizations
Caption: Experimental workflow for measuring brain penetration.
Caption: LRRK2 signaling pathway in Parkinson's disease.
Troubleshooting & Optimization
GNE-0877 solubility and stability issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GNE-0877.
Frequently Asked Questions (FAQs)
Q1: What is GNE-0877 and what is its primary mechanism of action?
A1: GNE-0877, also known as DNL201, is a potent, selective, and brain-penetrant small molecule inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2).[1][2][3] Its primary mechanism of action is the inhibition of LRRK2 kinase activity, which is implicated in the pathogenesis of Parkinson's disease.[1][4]
Q2: What are the recommended storage conditions for GNE-0877?
A2: For long-term storage, GNE-0877 as a solid powder should be stored at -20°C for up to 4 years.[5] Stock solutions in DMSO can be stored at -80°C for up to one year or at -20°C for up to one month.[6][7] To avoid repeated freeze-thaw cycles, it is recommended to aliquot stock solutions.[6] Aqueous solutions are not recommended for storage for more than one day.[5]
Q3: Is GNE-0877 soluble in aqueous buffers?
A3: GNE-0877 is sparingly soluble in aqueous buffers.[5] To achieve solubility in aqueous solutions, it is recommended to first dissolve the compound in an organic solvent like DMSO and then dilute it with the aqueous buffer of choice.[5]
Troubleshooting Guide
Issue: GNE-0877 precipitated out of my cell culture medium.
-
Possible Cause 1: Exceeded solubility limit in aqueous solution.
-
Solution: GNE-0877 has low aqueous solubility.[5] Ensure the final concentration of DMSO (or other organic solvent) is sufficient to keep the compound in solution, but still at a level that is non-toxic to your cells. The final DMSO concentration in cell culture should typically be kept below 0.5%.
-
-
Possible Cause 2: Interaction with components in the cell culture medium.
-
Solution: Some components of serum-containing media can cause compounds to precipitate. Try preparing the GNE-0877 solution in a serum-free medium first and then adding it to your cells. Alternatively, perform a solubility test in your specific cell culture medium before starting your experiment.
-
Issue: I am observing unexpected off-target effects in my experiment.
-
Possible Cause 1: High concentration of GNE-0877.
-
Solution: Although GNE-0877 is a highly selective LRRK2 inhibitor, high concentrations may lead to off-target effects.[8] It is recommended to perform a dose-response curve to determine the optimal concentration that inhibits LRRK2 activity without causing off-target effects.
-
-
Possible Cause 2: Purity of the GNE-0877 compound.
-
Solution: Ensure you are using a high-purity GNE-0877 compound. Impurities can lead to unexpected biological activities. Always obtain compounds from a reputable supplier that provides a certificate of analysis with purity data.
-
Issue: I am not observing any inhibition of LRRK2 activity.
-
Possible Cause 1: Compound degradation.
-
Possible Cause 2: Incorrect experimental setup.
-
Solution: Review your experimental protocol, including cell type, treatment time, and readout method. Confirm that your cells express LRRK2 and that your assay is sensitive enough to detect changes in LRRK2 activity.
-
Data and Protocols
GNE-0877 Solubility Data
| Solvent | Solubility | Concentration (mM) | Notes |
| DMSO | ~68 mg/mL | ~200.4 mM | Use fresh, anhydrous DMSO as moisture can reduce solubility.[6] |
| DMF | ~30 mg/mL | ~88.4 mM | |
| Ethanol | ~1 mg/mL | ~2.9 mM | [5] |
| DMSO:PBS (pH 7.2) (1:6) | ~0.14 mg/mL | ~0.41 mM | Prepare by first dissolving in DMSO, then diluting with PBS.[5] |
Experimental Protocol: Preparation of GNE-0877 for In Vitro Cell-Based Assays
This protocol describes the preparation of a 10 mM stock solution and subsequent dilution for use in cell-based assays.
Materials:
-
GNE-0877 powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Cell culture medium
Procedure:
-
Prepare 10 mM Stock Solution:
-
Calculate the required amount of GNE-0877 powder to prepare the desired volume of a 10 mM stock solution (Molecular Weight: 339.32 g/mol ).
-
Weigh the GNE-0877 powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous, sterile DMSO to the tube.
-
Vortex thoroughly until the compound is completely dissolved.
-
-
Storage of Stock Solution:
-
Preparation of Working Solution:
-
Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Dilute the stock solution to the desired final concentration using your cell culture medium. It is recommended to perform serial dilutions.
-
Ensure the final DMSO concentration in the culture medium is below a level that is toxic to the cells (typically <0.5%).
-
Use the working solution immediately. Do not store aqueous working solutions.[5]
-
Visualizations
Caption: GNE-0877 inhibits LRRK2, affecting downstream pathways.
Caption: Workflow for GNE-0877 in vitro experiments.
References
- 1. Cellular processes associated with LRRK2 function and dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. GNE-0877 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. youtube.com [youtube.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Pharmacological LRRK2 kinase inhibition induces LRRK2 protein destabilization and proteasomal degradation - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing GNE-0877 Concentration for Cell Culture: A Technical Support Resource
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists utilizing GNE-0877, a potent and selective LRRK2 kinase inhibitor, in their cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is GNE-0877 and what is its mechanism of action?
A1: GNE-0877 (also known as DNL201) is a first-in-class, CNS-penetrant, selective, and ATP-competitive small-molecule inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2).[1][2] Its primary mechanism of action is the inhibition of LRRK2 kinase activity, which can be measured by a reduction in the phosphorylation of LRRK2 at serine 935 (pS935) and its substrate Rab10 at threonine 73 (pT73).[1][2]
Q2: What are the key in vitro potencies of GNE-0877?
A2: The following table summarizes the key potency values for GNE-0877.
| Parameter | Value | Species/System | Reference |
| IC50 | 3 nM | In vitro kinase assay | [1] |
| Ki | 0.7 nM | In vitro binding assay | [3] |
| Cellular IC50 (pS935 LRRK2) | 47 nM | HEK293 cells | |
| Cellular IC50 (pS1292 LRRK2) | 45 nM | HEK293 cells |
Q3: How should I prepare and store GNE-0877 stock solutions?
A3: GNE-0877 is soluble in DMSO.[4][5] For cell culture experiments, it is recommended to prepare a high-concentration stock solution in sterile DMSO, for example, 10 mM.[1] Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[3] When preparing working concentrations, dilute the DMSO stock directly into the cell culture medium. Ensure the final DMSO concentration in your experiment is consistent across all conditions (including vehicle controls) and is non-toxic to your specific cell line (typically ≤ 0.1%).
Q4: What is a typical starting concentration range for GNE-0877 in cell culture?
A4: Based on its cellular IC50 values, a good starting point for treating cells with GNE-0877 is in the low nanomolar to low micromolar range. A typical dose-response experiment could include concentrations from 1 nM to 10 µM. For initial experiments, a concentration of 1 µM has been used to demonstrate cellular potency.[3]
Q5: What are the expected downstream effects of GNE-0877 treatment in cells?
A5: Treatment with GNE-0877 is expected to decrease the phosphorylation of LRRK2 at key sites such as Ser935 and Ser1292.[1] Consequently, the phosphorylation of LRRK2 substrates, most notably Rab10, should also be reduced.[1] These readouts can be effectively measured by Western blotting.
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of GNE-0877 using a Cell Viability Assay
This protocol describes a method to assess the cytotoxic effects of GNE-0877 and determine a suitable concentration range for your experiments using a standard MTT assay.
Materials:
-
Your cell line of interest (e.g., HEK293, SH-SY5Y)
-
Complete cell culture medium
-
GNE-0877
-
Sterile DMSO
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the treatment period (e.g., 5,000-10,000 cells/well). Incubate overnight to allow for cell attachment.
-
Compound Preparation: Prepare a series of dilutions of GNE-0877 in complete cell culture medium from your DMSO stock. A suggested concentration range is 0 (vehicle control), 1 nM, 10 nM, 100 nM, 1 µM, 5 µM, and 10 µM. Ensure the final DMSO concentration is the same in all wells.
-
Cell Treatment: Carefully remove the old medium from the wells and replace it with the medium containing the different concentrations of GNE-0877.
-
Incubation: Incubate the plate for your desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the cell viability against the GNE-0877 concentration to determine the cytotoxic profile.
Protocol 2: Western Blot Analysis of LRRK2 Phosphorylation after GNE-0877 Treatment
This protocol provides a method to assess the inhibitory effect of GNE-0877 on LRRK2 activity by measuring the phosphorylation of LRRK2 at Ser935.
Materials:
-
Your cell line of interest cultured in 6-well plates
-
GNE-0877
-
Sterile DMSO
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
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SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-pS935-LRRK2, anti-total LRRK2, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Treat cells with the desired concentrations of GNE-0877 (and a vehicle control) for the chosen duration (e.g., 1-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and quantify the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Prepare protein samples for electrophoresis by adding Laemmli sample buffer and boiling for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody (e.g., anti-pS935-LRRK2) overnight at 4°C.
-
Washing and Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with antibodies for total LRRK2 and a loading control to normalize the data.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Precipitation of GNE-0877 in cell culture medium | - GNE-0877 has low aqueous solubility. - The final DMSO concentration is too low to keep the compound in solution. | - Ensure your GNE-0877 stock solution in DMSO is fully dissolved. - When diluting into aqueous media, add the DMSO stock to the media with vigorous vortexing. - Avoid storing diluted aqueous solutions of GNE-0877 for extended periods. Prepare fresh dilutions for each experiment. - Maintain a final DMSO concentration that is sufficient for solubility but non-toxic to your cells (typically 0.1% or less). |
| No or weak inhibition of LRRK2 phosphorylation | - GNE-0877 concentration is too low. - Incubation time is too short. - The compound has degraded. - Issues with the Western blot procedure. | - Perform a dose-response experiment to determine the optimal concentration for your cell line and experimental conditions. - Perform a time-course experiment to find the optimal treatment duration. - Ensure proper storage of GNE-0877 stock solutions (aliquoted, at -20°C or -80°C, protected from light). - Verify the quality of your antibodies and the entire Western blot workflow with appropriate positive and negative controls. |
| High background in Western blot | - Non-specific antibody binding. - Insufficient blocking or washing. | - Increase the blocking time or try a different blocking agent (e.g., BSA instead of milk). - Increase the number and duration of washing steps. - Titrate your primary and secondary antibodies to determine the optimal concentrations. |
| Unexpected cytotoxicity | - GNE-0877 concentration is too high. - The final DMSO concentration is toxic to the cells. - Off-target effects of the inhibitor. | - Perform a thorough dose-response cell viability assay to identify the non-toxic concentration range. - Ensure the DMSO concentration in your vehicle control is the same as in your treated samples and is below the toxic threshold for your cells. - Review the literature for known off-target effects of GNE-0877. Consider using a structurally different LRRK2 inhibitor as a control. |
| Inconsistent results between experiments | - Variation in cell passage number or density. - Inconsistent preparation of GNE-0877 dilutions. - Variability in incubation times. | - Use cells within a consistent passage number range and ensure consistent seeding density. - Prepare fresh dilutions of GNE-0877 for each experiment from a reliable stock. - Standardize all incubation times and experimental procedures. |
Visualizations
Caption: GNE-0877 inhibits the kinase activity of LRRK2.
Caption: Workflow for optimizing GNE-0877 concentration.
Caption: A logical approach to troubleshooting common issues.
References
GNE-0877 off-target effects and mitigation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using GNE-0877. The information is designed to help address specific issues related to potential off-target effects and to provide guidance on mitigation strategies during experiments.
Frequently Asked Questions (FAQs)
Q1: How selective is GNE-0877 as a LRRK2 inhibitor?
GNE-0877 is a highly potent and selective inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2).[1][2] Kinase selectivity profiling across large panels of kinases has shown that it has minimal off-target activity.[3][4] This makes it a suitable tool for investigating LRRK2-related signaling pathways.[3]
Table 1: Potency and Selectivity Profile of GNE-0877
| Parameter | Value | Reference |
|---|---|---|
| Primary Target | Leucine-Rich Repeat Kinase 2 (LRRK2) | [5] |
| Ki (LRRK2) | 0.7 nM | [1] |
| Cellular IC50 (LRRK2) | ~3 nM | [3][4] |
| Kinase Selectivity Screen | Minimal inhibition across 178-188 kinases tested.[3][4] | [3][4] |
| Notable Off-Target (>50% inhibition) | TTK |[4] |
Q2: What are the known off-target liabilities or toxicities associated with GNE-0877?
While GNE-0877 is highly selective against other kinases, two key liabilities have been reported:
-
CYP1A2 Inhibition : GNE-0877 is a reversible inhibitor of the metabolic enzyme Cytochrome P450 1A2 (CYP1A2), with an IC50 of 0.7 μM.[1][4] This is not a kinase off-target effect but is crucial for designing in vivo studies, as it could affect the metabolism of other compounds.
-
Lung Phenotype (Likely On-Target) : In non-human primates, LRRK2 inhibitors, including GNE-0877, have been associated with changes in the lungs.[6] These effects resemble changes observed in LRRK2 knockout mice, suggesting they are likely an on-target effect of LRRK2 inhibition rather than an off-target effect.[6][7]
Q3: I'm observing an unexpected phenotype in my experiment. How can I determine if it's an off-target effect?
Observing an unexpected phenotype requires a systematic approach to distinguish between on-target and off-target effects. The workflow below provides a logical guide for this process.
Caption: Troubleshooting workflow for unexpected phenotypes.
Troubleshooting Guides & Experimental Protocols
This section provides detailed protocols for key experiments to help validate target engagement and investigate potential off-target effects.
Q4: How can I confirm that GNE-0877 is engaging and inhibiting LRRK2 in my cell model?
Confirming target engagement is the first step in any experiment. We recommend two primary methods: Western Blotting to measure the inhibition of LRRK2's kinase activity and the Cellular Thermal Shift Assay (CETSA) to confirm direct physical binding.
Protocol 1: Western Blot Analysis of LRRK2 S1292 Autophosphorylation
GNE-0877 dose-dependently suppresses the autophosphorylation of LRRK2 at Serine 1292 (S1292) in cells.[1][3] Monitoring the phosphorylation status of this site is a reliable readout of target inhibition.
Methodology:
-
Cell Treatment: Plate cells (e.g., HEK293 expressing LRRK2-G2019S) and allow them to adhere. Treat cells with a dose-range of GNE-0877 (e.g., 1 nM to 1 µM) and a vehicle control (e.g., DMSO) for 1-2 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate overnight at 4°C with a primary antibody against phospho-LRRK2 (Ser1292).
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Normalization: Strip the membrane and re-probe for total LRRK2 and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
Expected Outcome: A dose-dependent decrease in the pLRRK2 (S1292) signal relative to total LRRK2 in GNE-0877-treated samples.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful biophysical method to verify direct binding of a compound to its target in a cellular environment.[8] Ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.[8][9]
Methodology:
-
Cell Treatment: Treat intact cells with GNE-0877 at a desired concentration (e.g., 100x IC50) and a vehicle control for 1 hour.
-
Thermal Challenge: Aliquot cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 65°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated/denatured proteins.
-
Analysis: Collect the supernatant (soluble protein fraction) and analyze the amount of soluble LRRK2 remaining by Western Blot or ELISA.
Expected Outcome: In GNE-0877-treated cells, LRRK2 will be more stable at higher temperatures, resulting in more soluble protein detected compared to vehicle-treated cells. This "thermal shift" confirms direct target engagement.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Q5: How can I definitively distinguish between on-target and off-target effects?
The gold standard for validating that a phenotype is caused by the inhibition of a specific target involves a combination of genetic and pharmacological controls.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Discovery of highly potent, selective, and brain-penetrant aminopyrazole leucine-rich repeat kinase 2 (LRRK2) small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. Structural Insights and Development of LRRK2 Inhibitors for Parkinson’s Disease in the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GNE-0877 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. scienceofparkinsons.com [scienceofparkinsons.com]
- 7. drughunter.com [drughunter.com]
- 8. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting GNE-0877 LC-MS/MS assay variability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay of GNE-0877, a potent and selective LRRK2 inhibitor. This guide is intended for researchers, scientists, and drug development professionals.
Representative GNE-0877 LC-MS/MS Protocol
To effectively troubleshoot, it is essential to have a reference protocol. Below is a representative LC-MS/MS method for the quantification of GNE-0877 in human plasma.
Experimental Protocol: Quantification of GNE-0877 in Human Plasma
1. Sample Preparation: Protein Precipitation
-
To 50 µL of human plasma, add 150 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled GNE-0877).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.
2. Liquid Chromatography
-
HPLC System: A standard UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).[1][2]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
3. Mass Spectrometry
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[3]
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Key MS Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Collision Gas: Argon
-
Quantitative Data Summary
The following table summarizes key quantitative parameters for GNE-0877 from in vitro and in vivo studies.
| Parameter | Value | Species/System | Reference |
| Ki (LRRK2) | 0.7 nM | In vitro | [4] |
| Cellular IC50 (LRRK2) | 3 nM | In vitro | [4][6] |
| CYP1A2 Inhibition IC50 | 0.7 µM | In vitro (reversible) | [4] |
| In Vivo Inhibition | Dose-dependent inhibition of LRRK2 Ser1292 autophosphorylation at 10 and 50 mg/kg (i.p.) | BAC transgenic mice | [6] |
Frequently Asked Questions (FAQs) and Troubleshooting
Sample Preparation
Q1: I am seeing inconsistent and low recovery of GNE-0877 after protein precipitation. What could be the cause?
A1:
-
Incomplete Protein Precipitation: Ensure the ratio of acetonitrile to plasma is at least 3:1.[9][10] Using ice-cold acetonitrile can enhance precipitation efficiency.
-
Analyte Adsorption: GNE-0877 may adsorb to the walls of your collection tubes or plates. Using low-binding plasticware can mitigate this.
-
Precipitate Quality: After centrifugation, ensure the supernatant is clear and free of particulate matter. A "fluffy" or poorly compacted pellet may indicate inefficient precipitation.
-
Vortexing Time: Ensure thorough mixing by vortexing for at least 1 minute.
Q2: My baseline is noisy, and I suspect it's from my sample preparation. How can I improve this?
A2:
-
Phospholipid Contamination: Plasma is rich in phospholipids, which can cause significant matrix effects and a noisy baseline. Consider a phospholipid removal plate or a solid-phase extraction (SPE) protocol for cleaner samples.
-
High Salt Content: Ensure that any buffers used are volatile and compatible with MS.
-
Solvent Purity: Use high-purity, LC-MS grade solvents for both protein precipitation and mobile phases.
Liquid Chromatography
Q3: I am observing poor peak shape (tailing or fronting) for GNE-0877. What are the likely causes?
A3:
-
Column Overload: Try diluting your sample or reducing the injection volume.
-
Secondary Interactions: GNE-0877, with its amine groups, can interact with residual silanols on the silica-based C18 column, causing peak tailing. Ensure your mobile phase is sufficiently acidic (e.g., 0.1% formic acid) to keep the analyte protonated and minimize these interactions.
-
Column Contamination: A buildup of matrix components on the column can lead to poor peak shape. Use a guard column and consider flushing the column with a strong solvent.
-
Mismatched Injection Solvent: If the injection solvent is significantly stronger (higher organic content) than the initial mobile phase, it can cause peak distortion.
Q4: The retention time for GNE-0877 is shifting between injections. What should I check?
A4:
-
Column Equilibration: Ensure the column is adequately equilibrated with the initial mobile phase conditions between injections. A minimum of 5-10 column volumes is a good starting point.
-
Mobile Phase Composition: Inconsistent mobile phase preparation can lead to retention time shifts. Prepare fresh mobile phases daily and ensure accurate measurements.
-
Flow Rate Fluctuation: Check for leaks in the HPLC system that could cause pressure and flow rate instability.
-
Column Temperature: Verify that the column oven is maintaining a stable temperature.
Mass Spectrometry
Q5: The signal intensity for GNE-0877 is low or has suddenly dropped. What are the common reasons?
A5:
-
Source Contamination: The ESI source can become contaminated with non-volatile salts and matrix components, leading to ion suppression. Clean the ion source, including the capillary and skimmer.
-
Ion Suppression/Enhancement: Co-eluting matrix components can suppress the ionization of GNE-0877. Adjusting the chromatography to separate GNE-0877 from the bulk of the matrix components can help.
-
Incorrect MS Parameters: Re-infuse a GNE-0877 standard solution to ensure the MS parameters (e.g., collision energy, declustering potential) are optimized for the specific instrument.
-
Analyte Instability: GNE-0877 may be degrading in the autosampler. Ensure the autosampler is kept at a cool, stable temperature.
Q6: I am seeing a high background signal or "ghost peaks" in my blank injections. What is the source of this carryover?
A6:
-
Autosampler Carryover: This is the most common source. Optimize the needle wash procedure by using a strong solvent (e.g., a high percentage of organic solvent, potentially with a small amount of acid or base) and increasing the wash volume and duration.
-
Column Carryover: Strongly retained components from a previous injection may elute in subsequent runs. A more robust column wash at the end of the gradient can help.
-
Contaminated System: The injection port, tubing, or even the mobile phase can be sources of contamination. A systematic cleaning of the LC flow path may be necessary.
Visualizations
LRRK2 Signaling Pathway and GNE-0877 Mechanism of Action
Caption: LRRK2 signaling pathway and the inhibitory action of GNE-0877.
GNE-0877 LC-MS/MS Experimental Workflow
Caption: Experimental workflow for GNE-0877 analysis by LC-MS/MS.
Troubleshooting Logic Flowchart
Caption: A logical workflow for troubleshooting LC-MS/MS assay variability.
References
- 1. microbenotes.com [microbenotes.com]
- 2. youtube.com [youtube.com]
- 3. youtube.com [youtube.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medkoo.com [medkoo.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. apexbt.com [apexbt.com]
- 8. GNE-0877 (DNL201) | LRRK2 inhibitor | Probechem Biochemicals [probechem.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. agilent.com [agilent.com]
How to minimize GNE-0877 degradation in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling and use of GNE-0877 to minimize its degradation in solution, ensuring the accuracy and reproducibility of experimental results.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and use of GNE-0877 in solution.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Reduced or inconsistent compound potency in assays | 1. Degradation of GNE-0877 stock solution: Improper storage temperature or repeated freeze-thaw cycles can lead to compound degradation. 2. Degradation in working solution: GNE-0877 may have limited stability in aqueous buffers at experimental temperatures over extended periods. | 1. Prepare fresh stock solutions: If degradation is suspected, prepare a new stock solution from the powder. 2. Aliquot stock solutions: To avoid repeated freeze-thaw cycles, aliquot the stock solution into single-use volumes.[1] 3. Prepare working solutions fresh: For optimal results, prepare aqueous working solutions on the day of the experiment and use them promptly.[1][2] 4. Perform a stability test: If extended incubation is necessary, assess the stability of GNE-0877 in your specific experimental buffer and conditions. |
| Precipitation observed in stock or working solutions | 1. Use of hydrated DMSO: DMSO is hygroscopic and can absorb moisture, which significantly reduces the solubility of GNE-0877.[1][2] 2. Exceeded solubility in aqueous buffer: Diluting the DMSO stock solution into an aqueous buffer can cause the compound to precipitate if its solubility limit is exceeded. GNE-0877 is sparingly soluble in aqueous buffers.[3] 3. Low temperature storage of working solutions: Storing aqueous working solutions at low temperatures (e.g., 4°C) can cause precipitation. | 1. Use fresh, anhydrous DMSO: Always use a new, unopened bottle or a properly stored anhydrous grade of DMSO to prepare stock solutions.[1][2] 2. Optimize dilution into aqueous buffer: When preparing working solutions, ensure rapid mixing after adding the DMSO stock to the aqueous buffer. Consider a multi-step dilution. For example, first dilute into a small volume of buffer with vigorous vortexing before adding the remaining buffer. 3. Maintain working solutions at room temperature: If possible, keep aqueous working solutions at room temperature and use them on the same day. Avoid refrigeration of diluted aqueous solutions. |
| Inconsistent results between experiments | 1. Variability in solution preparation: Minor differences in solvent quality, dilution technique, or storage time can lead to inconsistent compound activity. 2. Freeze-thaw cycles: Repeatedly freezing and thawing the same stock solution can introduce variability.[1] | 1. Standardize protocols: Ensure all users follow a standardized and detailed protocol for solution preparation. 2. Use single-use aliquots: Prepare and use single-use aliquots of the stock solution to ensure consistency between experiments.[1] |
Frequently Asked Questions (FAQs)
1. How should I store GNE-0877 powder?
GNE-0877 powder should be stored at -20°C for long-term stability (up to 3 years).[1][2] For short-term storage (days to weeks), it can be kept at 0-4°C.[4] It is recommended to store it in a dry and dark place.[4]
2. What is the best solvent for preparing GNE-0877 stock solutions?
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of GNE-0877.[2][3][5] It is also soluble in dimethylformamide (DMF) and to a lesser extent in ethanol.[3][6] GNE-0877 is insoluble in water.[1][5]
3. How should I store GNE-0877 stock solutions?
Stock solutions of GNE-0877 in DMSO should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles.[1] For long-term storage, these aliquots should be kept at -80°C (stable for up to 1 year).[1] For shorter-term storage, -20°C is acceptable (stable for up to 1 month).[1][2]
4. How do I prepare aqueous working solutions of GNE-0877?
Due to its poor aqueous solubility, GNE-0877 working solutions should be prepared by diluting a high-concentration DMSO stock solution into the desired aqueous buffer.[3] It is crucial to add the DMSO stock to the aqueous buffer with vigorous mixing to prevent precipitation. For example, to achieve a 1:6 solution of DMSO:PBS (pH 7.2), first dissolve GNE-0877 in DMSO and then dilute it with the PBS buffer.[3]
5. How stable is GNE-0877 in aqueous solution?
The stability of GNE-0877 in aqueous solutions can be limited and is dependent on the specific buffer, pH, and temperature. For optimal and consistent results, it is highly recommended to prepare aqueous working solutions fresh on the day of use.[1][2] Long-term storage of GNE-0877 in aqueous buffers is not recommended.[5]
6. Can I repeatedly freeze and thaw my GNE-0877 stock solution?
No, repeated freeze-thaw cycles should be avoided as they can lead to compound degradation and inconsistent experimental results.[1] It is best practice to aliquot the stock solution into smaller, single-use volumes after preparation.[1]
Quantitative Data Summary
| Parameter | Value | Solvent/Storage Condition | Source |
| Solubility | ≥21 mg/mL | DMSO | [5] |
| ~30 mg/mL | DMSO | [3][6] | |
| ~30 mg/mL | DMF | [3][6] | |
| ~1 mg/mL | Ethanol | [3][6] | |
| ~0.14 mg/mL | 1:6 DMSO:PBS (pH 7.2) | [3][6] | |
| Insoluble | Water | [1][5] | |
| Storage Stability (Powder) | ≥ 4 years | -20°C | [6] |
| 3 years | -20°C | [1] | |
| 2 years | 4°C | [2] | |
| Storage Stability (in Solvent) | 1 year | -80°C | [1] |
| 6 months | -80°C | [2][7] | |
| 1 month | -20°C | [1][2] |
Experimental Protocols
Protocol 1: Preparation of GNE-0877 Stock Solution (10 mM in DMSO)
-
Materials:
-
GNE-0877 powder (MW: 339.32 g/mol )
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Equilibrate the GNE-0877 vial to room temperature before opening to prevent moisture condensation.
-
Weigh out the desired amount of GNE-0877 powder. For example, to prepare 1 mL of a 10 mM stock solution, use 3.39 mg of GNE-0877.
-
Add the appropriate volume of fresh, anhydrous DMSO to the GNE-0877 powder.
-
Vortex or sonicate the solution until the GNE-0877 is completely dissolved. Ensure there are no visible particles.
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
-
Protocol 2: Preparation of GNE-0877 Working Solution for In Vivo Studies
This protocol is an example and may require optimization for specific applications.
-
Materials:
-
GNE-0877 stock solution in DMSO (e.g., 68 mg/mL)
-
PEG300
-
Tween-80
-
Sterile deionized water (ddH₂O)
-
-
Procedure (for 1 mL working solution):
-
In a sterile tube, add 50 µL of a 68 mg/mL GNE-0877 stock solution in DMSO.
-
Add 400 µL of PEG300 and mix thoroughly until the solution is clear.
-
Add 50 µL of Tween-80 to the mixture and mix until clear.
-
Add 500 µL of ddH₂O to bring the final volume to 1 mL.
-
This mixed solution should be used immediately for optimal results.[1]
-
Visualizations
Caption: GNE-0877 inhibits the kinase activity of LRRK2, a key pathway in Parkinson's disease.
Caption: Recommended workflow for handling GNE-0877 to ensure stability and reproducibility.
References
Improving GNE-0877 signal-to-noise in mass spectrometry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise (S/N) ratio in mass spectrometry analysis of GNE-0877.
Frequently Asked Questions (FAQs)
Q1: What is GNE-0877 and what are the challenges in its mass spectrometric analysis?
GNE-0877, also known as DNL201, is a potent and selective small-molecule inhibitor of the leucine-rich repeat kinase 2 (LRRK2).[1][2][3] LRRK2 is a key therapeutic target in Parkinson's disease research, making accurate quantification of its inhibitors like GNE-0877 crucial.[4][5][6]
Key Properties of GNE-0877:
| Property | Value |
| Chemical Formula | C₁₄H₁₆F₃N₇[3][4][7] |
| Molecular Weight | 339.32 g/mol [1][3] |
| Exact Mass | 339.1419[3] |
| Mechanism of Action | LRRK2 Inhibitor (Ki = 0.7 nM)[1][3][7] |
The primary challenges in analyzing GNE-0877 by mass spectrometry are common to many small molecules and include achieving sufficient ionization efficiency, overcoming matrix effects from complex biological samples, and maintaining a stable signal for sensitive detection.
Q2: I am not detecting any signal for GNE-0877. What are the initial troubleshooting steps?
A complete loss of signal often points to a singular issue in the workflow.[8] Follow this logical troubleshooting guide to isolate the problem.
Q3: My signal-to-noise ratio for GNE-0877 is poor. How can I improve it?
Improving a low signal-to-noise ratio involves a systematic optimization of sample preparation, liquid chromatography, and mass spectrometry parameters.[9]
-
Sample Preparation:
-
Concentration Optimization: Ensure the sample concentration is adequate. Overly dilute samples yield weak signals, while highly concentrated samples can cause ion suppression.[9]
-
Solvent Selection: GNE-0877 is soluble in various organic solvents. Ensure it is fully dissolved in a solvent compatible with your mobile phase.
Solvent Reported Solubility DMSO ~30 mg/mL[7] DMF ~30 mg/mL[7] Ethanol ~1 mg/mL[7] -
Matrix Cleanup: For complex samples (e.g., plasma, tissue homogenate), use a sample cleanup technique like solid-phase extraction (SPE) or protein precipitation to remove interfering matrix components.
-
-
Liquid Chromatography (LC) Optimization:
-
Column Choice: A standard C18 reversed-phase column is a good starting point for small molecules like GNE-0877.[10]
-
Mobile Phase: Optimize the mobile phase to improve peak shape and retention. A common starting point is a gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).
-
Gradient Tuning: Adjust the gradient slope to ensure GNE-0877 is well-resolved from any co-eluting matrix components. A sharper peak results in a better S/N ratio.
-
-
Mass Spectrometer (MS) Tuning:
-
Ionization Source: Electrospray ionization (ESI) in positive mode is typically suitable for nitrogen-containing compounds like GNE-0877. Experiment with different ionization sources if available (e.g., APCI).[9]
-
Source Parameters: Fine-tune source-dependent parameters, including gas temperatures, gas flow rates, and spray voltage, to maximize the GNE-0877 signal.
-
Signal Averaging: Increasing the number of acquired spectra across a chromatographic peak can improve the S/N ratio. This improvement is proportional to the square root of the number of spectra averaged.[11]
-
The following diagram illustrates the relationship between different experimental stages and their impact on the final signal-to-noise ratio.
Q4: What is the mechanism of action for GNE-0877 and how does it relate to its analysis?
GNE-0877 functions by inhibiting the kinase activity of LRRK2.[1][2] Pathogenic mutations in LRRK2, such as G2019S, increase its kinase activity and are linked to Parkinson's disease.[12] LRRK2 phosphorylates a subset of Rab GTPases, which affects lysosomal and mitochondrial function.[6][12][13] By inhibiting LRRK2, GNE-0877 aims to correct this dysfunction.[5][14] Understanding this pathway is critical for pharmacodynamic studies where mass spectrometry is used to measure GNE-0877 levels in conjunction with changes in phosphorylated Rab proteins (the biomarker).
Q5: Can you provide a recommended starting LC-MS/MS method for GNE-0877?
While the optimal method will depend on your specific instrumentation and sample matrix, the following provides a robust starting point for method development, based on typical protocols for small molecule kinase inhibitors.[10]
| Parameter | Recommended Setting |
| LC System | |
| Column | C18 Reversed-Phase (e.g., 50 x 2.1 mm, 3 µm particle size)[10] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient | Time (min) |
| 0.0 | |
| 0.5 | |
| 2.5 | |
| 3.5 | |
| 3.6 | |
| 5.0 | |
| MS System | |
| Ionization Mode | ESI Positive |
| Precursor Ion (Q1) | 340.1 m/z ([M+H]⁺) |
| Product Ions (Q3) | To be determined empirically via infusion and product ion scan. |
| Collision Energy | Optimize for each transition. |
| Dwell Time | 50-100 ms[10] |
| Source Temp. | ~400-500 °C (instrument dependent) |
| Nebulizer Gas | Nitrogen |
References
- 1. selleckchem.com [selleckchem.com]
- 2. apexbt.com [apexbt.com]
- 3. medkoo.com [medkoo.com]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. GNE-0877 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. dovepress.com [dovepress.com]
- 7. caymanchem.com [caymanchem.com]
- 8. biotage.com [biotage.com]
- 9. gmi-inc.com [gmi-inc.com]
- 10. research.rug.nl [research.rug.nl]
- 11. google.com [google.com]
- 12. Structural Insights and Development of LRRK2 Inhibitors for Parkinson’s Disease in the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of a multiplexed targeted mass spectrometry assay for LRRK2-phosphorylated Rabs and Ser910/Ser935 biomarker sites | MRC PPU [ppu.mrc.ac.uk]
- 14. researchgate.net [researchgate.net]
GNE-0877 Vehicle Selection for Animal Studies: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with guidance on the appropriate vehicle selection for in vivo animal studies involving the LRRK2 inhibitor, GNE-0877. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address common challenges encountered during experimental setup.
Frequently Asked Questions (FAQs)
Q1: What is a suitable vehicle for intraperitoneal (i.p.) administration of GNE-0877?
A1: A common vehicle for the intraperitoneal administration of GNE-0877 is a formulation containing DMSO, PEG300, Tween80, and saline. This vehicle is designed to solubilize the compound and maintain it in a solution suitable for injection. One specific formulation involves dissolving GNE-0877 in DMSO, then mixing with PEG300 and Tween80 before bringing the solution to its final volume with ddH2O.[1]
Q2: Can GNE-0877 be administered orally, and if so, what is a recommended vehicle?
A2: Yes, GNE-0877 has good oral bioavailability.[1] A recommended vehicle for oral administration is a suspension in corn oil.[1] To prepare, a stock solution of GNE-0877 in DMSO can be mixed with corn oil.[1]
Q3: What are the key physicochemical properties of GNE-0877 to consider for vehicle selection?
A3: GNE-0877 is a solid powder with a molecular weight of 339.326 g/mol and the formula C14H16F3N7.[2] Its solubility is a critical factor, and it is a CNS-penetrant, selective, and ATP-competitive LRRK2 kinase inhibitor.[2] Understanding its solubility in various solvents is key to preparing a homogenous and stable formulation for dosing.
Q4: Are there any known stability issues with GNE-0877 in solution?
A4: Stock solutions of GNE-0877 in a solvent can be stored at -80°C for up to 6 months or at -20°C for 1 month.[3] It is recommended to use freshly prepared mixed vehicle solutions for optimal results.[1]
Troubleshooting Guide
Issue: Precipitation of GNE-0877 is observed in the vehicle during preparation or prior to administration.
-
Possible Cause: The solubility limit of GNE-0877 in the chosen vehicle may have been exceeded.
-
Solution:
-
Ensure the initial stock solution in DMSO is fully dissolved before adding other vehicle components.
-
Try gently warming the solution (if the compound's stability at higher temperatures is known) to aid dissolution.
-
Consider adjusting the ratio of the co-solvents (e.g., increasing the proportion of PEG300 or DMSO) in the intraperitoneal vehicle.
-
For oral administration in corn oil, ensure vigorous mixing to create a uniform suspension. Sonication may also be employed.
-
Issue: Inconsistent results are observed between animals in the same treatment group.
-
Possible Cause: The formulation may not be homogenous, leading to inconsistent dosing.
-
Solution:
-
For the intraperitoneal vehicle, ensure all components are thoroughly mixed in the specified order to achieve a clear solution.
-
For the corn oil suspension, mix thoroughly before drawing each dose to ensure a uniform suspension of the compound.
-
Prepare a fresh dosing solution for each experiment to avoid potential degradation or precipitation over time.
-
Quantitative Data Summary
Table 1: GNE-0877 Physicochemical Properties
| Property | Value | Reference |
| Molecular Weight | 339.326 g/mol | [2] |
| Formula | C14H16F3N7 | [2] |
| Appearance | Solid Powder | [2] |
| LRRK2 IC50 | 3 nM | [3] |
| LRRK2 Ki | 0.7 nM | [1] |
Table 2: Example Vehicle Formulations for GNE-0877
| Administration Route | Vehicle Composition | Preparation Notes | Reference |
| Intraperitoneal (i.p.) | 5% DMSO, 40% PEG300, 5% Tween80, 50% ddH2O | Dissolve GNE-0877 in DMSO, add PEG300, then Tween80, and finally ddH2O. Mix well at each step. | [1] |
| Oral (p.o.) | 5% DMSO, 95% Corn Oil | Dissolve GNE-0877 in DMSO and then mix with corn oil. | [1] |
Experimental Protocols & Workflows
GNE-0877 Vehicle Preparation Workflow (Intraperitoneal)
The following diagram outlines the step-by-step process for preparing the intraperitoneal vehicle for GNE-0877.
Caption: Workflow for preparing GNE-0877 in a multi-component vehicle for intraperitoneal injection.
Signaling Pathway Context
GNE-0877 is a potent and selective inhibitor of the Leucine-rich repeat kinase 2 (LRRK2). Mutations in LRRK2 are associated with an increased risk of Parkinson's disease. GNE-0877 acts by competitively binding to the ATP pocket of the LRRK2 kinase domain, thereby inhibiting its kinase activity.
Caption: Simplified diagram showing GNE-0877's inhibition of LRRK2 kinase activity.
References
Technical Support Center: GNE-0877-d3 Isotopic Interference
Welcome to the technical support center for the bioanalysis of GNE-0877. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential isotopic interference issues when using the deuterated internal standard, GNE-0877-d3, in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.
Frequently Asked Questions (FAQs)
Q1: What is isotopic interference in the context of GNE-0877 and this compound?
A1: Isotopic interference, in this context, refers to the contribution of signal from the naturally occurring isotopes of the analyte (GNE-0877) to the mass spectrometry signal of the deuterated internal standard (this compound). GNE-0877 contains elements like carbon and nitrogen, which have naturally occurring heavier isotopes (e.g., ¹³C and ¹⁵N). The mass of GNE-0877 containing these heavier isotopes can overlap with the mass of the this compound internal standard, leading to an artificially inflated internal standard signal and, consequently, an underestimation of the GNE-0877 concentration in the sample.
Q2: Why is this compound used as an internal standard?
A2: A stable isotope-labeled (SIL) internal standard, such as this compound, is considered the gold standard for quantitative bioanalysis using LC-MS/MS. Because it is chemically almost identical to the analyte, it co-elutes chromatographically and experiences similar ionization efficiency and potential matrix effects. This allows for accurate correction of variations during sample preparation and analysis.
Q3: What are the primary causes of isotopic interference with deuterated internal standards?
A3: The primary causes include:
-
Natural Isotope Abundance: The inherent presence of heavier isotopes in the analyte.
-
Analyte Concentration: The interference is more pronounced at high analyte concentrations relative to a fixed concentration of the internal standard.
-
Degree of Deuteration: Internal standards with a lower number of deuterium atoms are more susceptible to interference from the analyte's naturally occurring isotopes.
Q4: Can the position of the deuterium atoms on this compound affect the analysis?
A4: Yes, the position of deuterium labeling is critical. Deuterium atoms on exchangeable positions (e.g., -OH, -NH, -SH groups) can be lost and replaced with hydrogen from the solvent, a phenomenon known as back-exchange. This can compromise the integrity of the internal standard. Furthermore, the "deuterium isotope effect" can cause a slight shift in the chromatographic retention time of the deuterated standard relative to the analyte, potentially exposing them to different matrix effects.
Troubleshooting Guides
Issue 1: Inaccurate quantification, particularly at the upper and lower limits of quantification (ULOQ/LLOQ).
This may manifest as non-linear calibration curves or poor accuracy and precision in quality control (QC) samples.
Root Cause Analysis and Solutions:
The logical flow for troubleshooting this issue is outlined in the diagram below.
Caption: Troubleshooting workflow for inaccurate quantification.
Experimental Protocols:
-
Protocol 1: Evaluation of Internal Standard Concentration
-
Prepare a series of blank matrix samples spiked with a high concentration of GNE-0877 (at or above the ULOQ) but without the this compound internal standard.
-
Analyze these samples and monitor the MRM transition for this compound. Any detected signal represents the contribution from the natural isotopes of GNE-0877.
-
Prepare another series of blank matrix samples with a fixed, low concentration of GNE-0877 and varying concentrations of this compound.
-
Analyze these samples and calculate the analyte-to-internal standard peak area ratio.
-
Select an internal standard concentration that is high enough to minimize the relative contribution from the analyte's isotopes but low enough to not saturate the detector.
-
-
Protocol 2: Selection of Optimal MRM Transitions
-
Infuse a solution of GNE-0877 and this compound separately into the mass spectrometer to obtain their full scan and product ion spectra.
-
Select precursor ions that are unique and abundant for both the analyte and the internal standard.
-
Fragment the selected precursor ions and identify the most intense and specific product ions.
-
Choose MRM transitions that provide high specificity and sensitivity, and where the potential for isotopic crossover is minimized. For example, selecting a product ion that does not contain the site of deuteration can sometimes mitigate interference.
-
Issue 2: Chromatographic separation of GNE-0877 and this compound.
A noticeable shift in retention time between the analyte and the internal standard can lead to differential matrix effects and inaccurate quantification.
Root Cause Analysis and Solutions:
The relationship between the deuterium isotope effect and analytical issues is depicted below.
Caption: Impact of the deuterium isotope effect on quantification.
Experimental Protocols:
-
Protocol 3: Chromatographic Optimization
-
Inject a solution containing both GNE-0877 and this compound onto the LC-MS/MS system.
-
If a retention time shift is observed, modify the chromatographic conditions to minimize this separation.
-
Experiment with different mobile phase compositions, gradients, and flow rates.
-
Consider using a column with a different stationary phase chemistry that may reduce the isotopic separation.
-
The goal is to achieve near-perfect co-elution of the analyte and the internal standard.
-
Data Presentation
The following tables summarize hypothetical but plausible mass spectrometry parameters for GNE-0877 and this compound to illustrate the potential for isotopic interference.
Table 1: Molecular Information for GNE-0877 and this compound
| Compound | Chemical Formula | Exact Mass (monoisotopic) |
| GNE-0877 | C₁₄H₁₆F₃N₇ | 339.1419 |
| This compound | C₁₄H₁₃D₃F₃N₇ | 342.1607 |
Table 2: Hypothetical MRM Transitions and Potential for Isotopic Interference
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Potential Interference Source |
| GNE-0877 | 340.1 (M+H)⁺ | 299.1 | - |
| This compound | 343.2 (M+H)⁺ | 302.1 | GNE-0877 (M+3)⁺ |
Disclaimer: The MRM transitions provided are hypothetical and for illustrative purposes only. Actual transitions must be empirically determined.
Validation & Comparative
A Head-to-Head Comparison of LRRK2 Inhibitors: GNE-0877 vs. GNE-7915
For researchers, scientists, and drug development professionals, the selection of a potent and selective chemical probe is critical for investigating the role of Leucine-Rich Repeat Kinase 2 (LRRK2) in health and disease. This guide provides a comprehensive comparison of two widely used LRRK2 inhibitors, GNE-0877 and GNE-7915, summarizing their performance based on available experimental data.
Mutations in the LRRK2 gene are a significant genetic contributor to Parkinson's disease, making its kinase activity a key therapeutic target. Both GNE-0877 and GNE-7915 have emerged as valuable research tools due to their high potency and ability to penetrate the central nervous system. This comparison delves into their in vitro and in vivo properties, providing a clear overview to aid in the selection of the most appropriate inhibitor for specific research needs.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data for GNE-0877 and GNE-7915 based on published literature.
Table 1: In Vitro Potency and Selectivity
| Parameter | GNE-0877 | GNE-7915 | Reference |
| LRRK2 Ki | 0.7 nM | 1 nM | [1] |
| LRRK2 Cellular IC50 | 3 nM (pLRRK2) | 9 nM (pLRRK2) | [2] |
| Kinase Selectivity | Highly selective against a panel of 178 kinases | Highly selective against a panel of 187 kinases; only TTK showed >50% inhibition | [2] |
Table 2: Pharmacokinetic Properties
| Parameter | GNE-0877 | GNE-7915 | Species | Reference |
| Brain Penetrant | Yes | Yes | Rat, Monkey | [3] |
| Half-life (IV) | N/A | 3.1 hours | Rat | |
| Half-life (IV) | N/A | 7.7 hours | Monkey |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following are representative protocols for key experiments used to characterize LRRK2 inhibitors.
LRRK2 Kinase Activity Assay (In Vitro)
This protocol describes a common method to determine the in vitro potency of an inhibitor against purified LRRK2 protein.
Objective: To measure the half-maximal inhibitory concentration (IC50) of a compound against LRRK2 kinase activity.
Materials:
-
Recombinant human LRRK2 protein (wild-type or mutant)
-
LRRKtide peptide substrate
-
ATP (Adenosine triphosphate), radiolabeled [γ-³²P]ATP
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 2 mM DTT)
-
Test compounds (GNE-0877, GNE-7915) dissolved in DMSO
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing LRRK2 enzyme and LRRKtide substrate in the kinase reaction buffer.
-
Serially dilute the test compounds in DMSO and add them to the reaction mixture. Include a DMSO-only control.
-
Initiate the kinase reaction by adding a mixture of cold ATP and [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively to remove unincorporated [γ-³²P]ATP.
-
Quantify the amount of incorporated radiolabel on the phosphocellulose paper using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Cellular LRRK2 Target Engagement Assay (pS935 LRRK2)
This protocol outlines a method to assess the ability of an inhibitor to block LRRK2 kinase activity within a cellular context by measuring the phosphorylation of LRRK2 at serine 935 (pS935), a key biomarker of target engagement.
Objective: To determine the cellular IC50 of a compound by measuring the inhibition of LRRK2 autophosphorylation at Ser935 in cells.
Materials:
-
Human cell line expressing LRRK2 (e.g., HEK293T, SH-SY5Y)
-
Cell culture medium and reagents
-
Test compounds (GNE-0877, GNE-7915) dissolved in DMSO
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: Rabbit anti-pS935-LRRK2, Mouse anti-total LRRK2
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG
-
Western blot equipment and reagents
Procedure:
-
Plate cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compounds for a specified duration (e.g., 90 minutes).
-
Wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Determine the total protein concentration of each lysate.
-
Separate equal amounts of protein from each lysate by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against pS935-LRRK2.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody against total LRRK2 to normalize for protein loading.
-
Quantify the band intensities and calculate the ratio of pS935-LRRK2 to total LRRK2.
-
Determine the cellular IC50 value by plotting the percentage of inhibition of pS935 phosphorylation against the compound concentration.
Mandatory Visualization
LRRK2 Signaling Pathway
Caption: LRRK2 signaling pathway and points of inhibition.
Experimental Workflow for LRRK2 Inhibitor Evaluation
Caption: Workflow for evaluating LRRK2 inhibitors.
References
A Comparative Guide to Selective LRRK2 Inhibitors: GNE-0877, MLi-2, and PF-06447475
For Researchers, Scientists, and Drug Development Professionals
Leucine-rich repeat kinase 2 (LRRK2) has emerged as a key therapeutic target for Parkinson's disease and other neurodegenerative disorders. The development of potent and selective LRRK2 inhibitors is a major focus of academic and industrial research. This guide provides a comprehensive comparison of three prominent selective LRRK2 inhibitors: GNE-0877, MLi-2, and PF-06447475. We present a detailed analysis of their biochemical potency, cellular activity, kinase selectivity, and pharmacokinetic properties, supported by experimental data and detailed protocols.
Data Presentation
Table 1: Biochemical Potency of LRRK2 Inhibitors
| Inhibitor | Target | IC50 (nM) | Ki (nM) | Assay Type | Reference |
| GNE-0877 | LRRK2 (WT) | 3 | 0.7 | Not Specified | [1][2] |
| MLi-2 | LRRK2 (WT) | 0.76 | Not Reported | Purified LRRK2 kinase assay | [3][4] |
| LRRK2 (G2019S) | 0.76 | Not Reported | Purified LRRK2 kinase assay | ||
| PF-06447475 | LRRK2 (WT) | 3 | Not Reported | Recombinant LRRK2 FRET assay (1 mM ATP) | [2][5] |
| LRRK2 (G2019S) | 11 | Not Reported | Recombinant LRRK2 FRET assay (1 mM ATP) |
Table 2: Cellular Potency of LRRK2 Inhibitors
| Inhibitor | Cell Line | Endpoint | IC50 (nM) | Reference |
| GNE-0877 | Not Specified | Intracellular LRRK2 activity | ~3 | [6] |
| MLi-2 | Not Specified | pSer935 LRRK2 dephosphorylation | 1.4 | [3][4] |
| PF-06447475 | Raw264.7 macrophages | Endogenous LRRK2 kinase activity | <10 | [1][7] |
| Not Specified | Whole cell assay | 25 | [8] |
Table 3: Kinase Selectivity Profile
| Inhibitor | Screening Method | Number of Kinases Screened | Selectivity Notes | Reference |
| GNE-0877 | Kinase selectivity profiling | 188 | Minimal off-target effects reported. | [6] |
| MLi-2 | Not Specified | >300 | >295-fold selectivity for LRRK2 over other kinases. | [3][4] |
| PF-06447475 | KinomeScan | Not Specified | Generally good kinome selectivity, but with some off-target activity against MST kinases. | [9] |
Table 4: Pharmacokinetic Properties
| Inhibitor | Species | Route of Administration | Brain Penetration | Key Findings | Reference |
| GNE-0877 | Not Specified | Oral | Yes | Good oral bioavailability and brain penetration. | [10] |
| MLi-2 | Mice | Oral | Yes | Dose-dependent central and peripheral target inhibition. Well-tolerated over 15 weeks. | [3][4] |
| PF-06447475 | Rats | Oral (p.o. b.i.d.) | Yes | Exceptional brain permeability with similar unbound concentrations in plasma and brain. | [5] |
Experimental Protocols
In Vitro LRRK2 Kinase Activity Assay (LanthaScreen™)
This protocol describes a time-resolved Förster resonance energy transfer (TR-FRET) assay to measure the in vitro potency of inhibitors against LRRK2.
Materials:
-
Recombinant LRRK2 protein (e.g., GST-tagged LRRK2 G2019S)
-
LRRKtide substrate
-
ATP
-
Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test compounds (inhibitors)
-
LanthaScreen™ Tb-anti-pLRRKtide antibody
-
TR-FRET dilution buffer
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the test compounds, LRRKtide substrate, and ATP to the kinase buffer.
-
Initiate the kinase reaction by adding the recombinant LRRK2 enzyme.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding EDTA.
-
Add the LanthaScreen™ Tb-anti-pLRRKtide antibody in TR-FRET dilution buffer.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at 520 nm and 495 nm.
-
Calculate the emission ratio and determine the IC50 values by fitting the data to a dose-response curve.
Cellular LRRK2 Autophosphorylation Assay (Western Blot)
This protocol details the measurement of LRRK2 autophosphorylation at Serine 1292 (pS1292) in a cellular context to assess inhibitor potency.
Materials:
-
Cell line expressing LRRK2 (e.g., HEK293T overexpressing LRRK2-G2019S)
-
Cell culture medium and reagents
-
Test compounds (inhibitors)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-pS1292-LRRK2 and anti-total LRRK2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compounds for a specified duration (e.g., 2 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding sample buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-pS1292-LRRK2 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using a chemiluminescent substrate and capture the image.
-
Strip the membrane and re-probe with an anti-total LRRK2 antibody for loading control.
-
Quantify the band intensities and calculate the ratio of pS1292-LRRK2 to total LRRK2 to determine the IC50 of the inhibitor.
Rodent Pharmacokinetic Study
This protocol provides a general workflow for assessing the pharmacokinetic properties of LRRK2 inhibitors in rodents.
Materials:
-
Test compound (inhibitor)
-
Vehicle for administration (e.g., 0.5% methylcellulose)
-
Rodent species (e.g., mice or rats)
-
Dosing equipment (e.g., oral gavage needles, syringes)
-
Blood collection supplies (e.g., EDTA tubes)
-
Anesthesia and surgical tools for brain tissue collection
-
LC-MS/MS system for bioanalysis
Procedure:
-
Administer the test compound to a cohort of rodents at a specific dose and route (e.g., oral gavage).
-
Collect blood samples at various time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Process the blood to obtain plasma.
-
At the final time point, euthanize the animals and collect brain tissue.
-
Homogenize the brain tissue.
-
Extract the drug from plasma and brain homogenate samples.
-
Analyze the drug concentrations in the samples using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and brain-to-plasma ratio.
Mandatory Visualization
Caption: LRRK2 Signaling Pathway and Inhibition.
Caption: LRRK2 Inhibitor Screening Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 4. Video: Rab10 Phosphorylation Detection by LRRK2 Activity Using SDS-PAGE with a Phosphate-binding Tag [jove.com]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Type II kinase inhibitors that target Parkinson's disease-associated LRRK2. [vivo.weill.cornell.edu]
- 7. mesoscale.com [mesoscale.com]
- 8. DOT Language | Graphviz [graphviz.org]
- 9. Western Blot Protocol - Updated for Lrrk2, Nitrotyrosine, etc. [protocols.io]
- 10. Bot Verification [worthe-it.co.za]
Validating LRRK2 Target Engagement: A Comparative Guide to GNE-0877
Leucine-rich repeat kinase 2 (LRRK2) has emerged as a significant therapeutic target for Parkinson's disease, with mutations in the LRRK2 gene being a common cause of both familial and sporadic forms of the condition.[1][2] The development of potent and selective LRRK2 inhibitors is a key focus of research, and validating their engagement with the LRRK2 target in preclinical and clinical settings is crucial. This guide provides a comparative overview of GNE-0877 (also known as DNL-201), a brain-penetrant LRRK2 inhibitor, and other notable alternatives, with a focus on the experimental data and protocols used to validate their target engagement.
Comparative Performance of LRRK2 Inhibitors
The following table summarizes the quantitative data for GNE-0877 and other key LRRK2 inhibitors, offering a comparative look at their potency, selectivity, and pharmacokinetic properties.
| Compound | In Vitro Potency (IC50) | Cellular Potency | Kinase Selectivity | Brain Penetration | Key Findings |
| GNE-0877 (DNL-201) | ~3 nM[3] | 3 nM[4] | High selectivity against 188 kinases.[3] | Brain-penetrant.[5][6] | Demonstrates robust, dose-dependent inhibition of LRRK2 in the brains of transgenic mice and non-human primates.[5][6] Was found to be a reversible CYP1A2 inhibitor.[4] |
| GNE-9605 | Not specified | 18.7 nM[4] | Highly selective against 178 kinases, inhibiting only one other kinase by more than 50%.[4] | Brain-penetrant.[5] | Not a CYP isoform inhibitor.[4] |
| MLi-2 | Potent, with marked improvement in potency for G2019S LRRK2.[6] | Not specified | Highly selective. | Brain-penetrant.[6] | A novel, potent, and selective LRRK2 inhibitor.[6] |
| PF-06447475 | High potency.[5][6] | Not specified | High selectivity.[5][6] | Good blood-brain barrier permeability.[5][6] | Well-tolerated in rats at doses of 65 mg/kg over two weeks.[6] |
| LRRK2-IN-1 | <1 nmol/l against wildtype and G2019S LRRK2.[7] | Not specified | Not a selective LRRK2 inhibitor, with ERK5 as a potent off-target.[7] | Poor brain penetration and a strong efflux liability.[7] | Exhibits cytotoxicity and genotoxicity.[7] |
| Compound 1 (GSK) | 7 nmol/l (wildtype), 36 nmol/l (G2019S).[7] | Not specified | Good kinase selectivity, with only LRRK2 inhibited above 80%.[7] | Good brain penetration.[7] | Promotes neurite outgrowth in primary cortical culture and does not exhibit toxicity.[7] |
Experimental Protocols
The validation of LRRK2 target engagement relies on a series of well-defined experimental protocols. Below are detailed methodologies for key experiments.
In Vitro Kinase Assay
Objective: To determine the direct inhibitory effect of a compound on LRRK2 kinase activity.
Methodology:
-
Recombinant Protein: Purified, recombinant LRRK2 protein (both wild-type and mutant forms like G2019S) is used.
-
Substrate: A model substrate, such as a peptide derived from a known LRRK2 substrate (e.g., Rab10), is included in the reaction.
-
Reaction Mixture: The reaction is typically carried out in a buffer containing ATP (often radiolabeled, e.g., [γ-³²P]ATP), MgCl₂, the LRRK2 enzyme, the substrate peptide, and varying concentrations of the inhibitor (e.g., GNE-0877).
-
Incubation: The mixture is incubated at 30°C for a specified period (e.g., 30-60 minutes) to allow the phosphorylation reaction to proceed.
-
Detection: The amount of phosphorylated substrate is quantified. If a radiolabeled ATP is used, this can be done by separating the phosphorylated peptide by electrophoresis and measuring radioactivity. Alternatively, specific antibodies that recognize the phosphorylated form of the substrate can be used in an ELISA or Western blot format.
-
IC50 Determination: The concentration of the inhibitor that results in a 50% reduction in kinase activity (IC50) is calculated from a dose-response curve.
Cellular Target Engagement Assay (Phospho-Rab10 Assay)
Objective: To measure the inhibition of LRRK2 kinase activity within a cellular context by quantifying the phosphorylation of its substrate, Rab10.
Methodology:
-
Cell Culture: Cells expressing LRRK2 (e.g., HEK293 cells overexpressing LRRK2 G2019S or patient-derived cells) are cultured.[8]
-
Compound Treatment: Cells are treated with various concentrations of the LRRK2 inhibitor for a specific duration.
-
Cell Lysis: After treatment, cells are washed and then lysed to extract cellular proteins.
-
Immunoblotting:
-
Protein concentrations in the lysates are determined to ensure equal loading.
-
Proteins are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).
-
The membrane is probed with a primary antibody specific for phosphorylated Rab10 (at residue T73) and a primary antibody for total Rab10.
-
Following incubation with appropriate secondary antibodies, the protein bands are visualized using a detection reagent (e.g., chemiluminescence).
-
-
Quantification: The intensity of the phospho-Rab10 band is normalized to the intensity of the total Rab10 band. The percentage of inhibition at each inhibitor concentration is calculated relative to the vehicle-treated control.
In Vivo Pharmacodynamic Biomarker Assay
Objective: To assess the extent and duration of LRRK2 inhibition in a living organism, typically in the brain.
Methodology:
-
Animal Model: Transgenic mice expressing human LRRK2 (e.g., G2019S mutant) are often used.[5]
-
Compound Administration: The LRRK2 inhibitor is administered to the animals, often orally, at different doses and for various durations.
-
Tissue Collection: At specified time points after dosing, animals are euthanized, and tissues of interest (e.g., brain, kidneys) are collected.
-
Tissue Processing: The tissues are homogenized to extract proteins.
-
Biomarker Analysis: The levels of LRRK2 pathway biomarkers, such as phosphorylated LRRK2 (at Ser1292) or phosphorylated Rab10, are measured in the tissue homogenates using immunoblotting, as described in the cellular assay.[3]
-
Data Analysis: The dose-dependent and time-dependent effects of the inhibitor on the biomarker levels are analyzed to determine the degree of target engagement in the target tissue.
Visualizing the LRRK2 Pathway and Experimental Validation
To better understand the biological context and the experimental approach to validating LRRK2 target engagement, the following diagrams have been generated.
Caption: LRRK2 signaling pathway and the inhibitory action of GNE-0877.
Caption: Workflow for validating LRRK2 target engagement.
References
- 1. Recent advances in targeting LRRK2 for Parkinson’s disease treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 3. apexbt.com [apexbt.com]
- 4. Structural Insights and Development of LRRK2 Inhibitors for Parkinson’s Disease in the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LRRK2 inhibitors and their potential in the treatment of Parkinson’s disease: current perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. karger.com [karger.com]
- 8. researchgate.net [researchgate.net]
GNE-0877: A Comparative Guide to its Cross-Reactivity and Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-reactivity and selectivity profile of GNE-0877, a potent and selective Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitor. The information is compiled from publicly available data to assist researchers in evaluating its suitability for their studies.
Executive Summary
GNE-0877, also known as DNL201, is a brain-penetrant small molecule inhibitor of LRRK2 with high potency and selectivity.[1][2][3][4] It has an IC50 of approximately 3 nM and a Ki of 0.7 nM for LRRK2.[3][4] Extensive kinase profiling has demonstrated its high selectivity, with minimal off-target effects observed against a large panel of kinases.[1] This makes GNE-0877 a valuable tool for investigating the physiological and pathological roles of LRRK2, a key target in Parkinson's disease research.[2][5]
GNE-0877 Potency and Selectivity Profile
The following table summarizes the inhibitory activity of GNE-0877 against its primary target, LRRK2.
| Target | IC50 (nM) | Ki (nM) | Reference |
| LRRK2 | ~3 | 0.7 | [3][4] |
Cross-Reactivity Profile
GNE-0877 has been profiled against a panel of 188 kinases and demonstrated minimal off-target effects.[1] The primary publication by Estrada et al. (2014) in the Journal of Medicinal Chemistry provides a detailed account of its discovery and characterization.[3][5][6] While the complete supplementary data from this publication detailing the full kinase panel inhibition percentages is not fully available in the public domain, the study highlights the compound's high selectivity.
Comparison with Alternative LRRK2 Inhibitors
The following table provides a comparison of GNE-0877 with other known LRRK2 inhibitors.
| Compound | LRRK2 IC50 (nM) | Notes |
| GNE-0877 | ~3 | Brain-penetrant |
| GNE-7915 | 9 | Brain-penetrant |
| PF-06447475 | 3 | Brain-penetrant |
| MLi-2 | 0.76 (G2019S) | Highly selective |
| LRRK2-IN-1 | 13 (WT), 6 (G2019S) | Early generation inhibitor |
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of LRRK2 inhibitors are outlined below.
In Vitro LRRK2 Kinase Assay
This assay is used to determine the direct inhibitory effect of a compound on LRRK2 kinase activity.
Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound against LRRK2.
Materials:
-
Recombinant LRRK2 protein (wild-type or mutant)
-
Kinase buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na3VO4, 2 mM DTT)
-
ATP
-
LRRK2 substrate (e.g., LRRKtide peptide or myelin basic protein)
-
Test compound (e.g., GNE-0877)
-
384-well plates
-
Detection reagent (e.g., ADP-Glo™, HTRF®, or radiometric detection)
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add the test compound and LRRK2 enzyme to the wells of a 384-well plate and incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature.
-
Initiate the kinase reaction by adding a mixture of the LRRK2 substrate and ATP.
-
Allow the reaction to proceed for a specific duration (e.g., 60 minutes) at room temperature.
-
Stop the reaction and measure the kinase activity using a suitable detection method.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular LRRK2 Phosphorylation Assay (pSer935)
This assay measures the ability of a compound to inhibit LRRK2 kinase activity within a cellular context by quantifying the phosphorylation of a specific residue on LRRK2 (Serine 935), which is a marker of target engagement.
Objective: To determine the cellular potency of a test compound in inhibiting LRRK2.
Materials:
-
Cells expressing LRRK2 (e.g., HEK293T cells overexpressing LRRK2, or patient-derived fibroblasts)
-
Cell culture medium and supplements
-
Test compound (e.g., GNE-0877)
-
Lysis buffer (containing protease and phosphatase inhibitors)
-
Antibodies: anti-LRRK2 (total) and anti-phospho-LRRK2 (pSer935)
-
ELISA or Western blot reagents
Procedure:
-
Plate cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 1-2 hours).
-
Lyse the cells and collect the protein lysates.
-
Quantify the levels of total LRRK2 and phosphorylated LRRK2 (pSer935) using an ELISA or Western blot.
-
Normalize the pSer935 signal to the total LRRK2 signal.
-
Plot the normalized pSer935 levels against the compound concentration to determine the cellular IC50.
In Vivo LRRK2 Target Engagement Studies in Transgenic Mouse Models
These studies are conducted to assess the ability of a compound to inhibit LRRK2 in a living organism, typically in mouse models expressing human LRRK2 with a pathogenic mutation (e.g., G2019S).
Objective: To evaluate the in vivo efficacy and pharmacodynamics of a test compound.
Materials:
-
Transgenic mice expressing human LRRK2 (e.g., G2019S mutant)
-
Test compound formulated for in vivo administration (e.g., oral gavage, intraperitoneal injection)
-
Tissue homogenization buffer
-
Methods for tissue lysate preparation and analysis (as described in the cellular assay)
Procedure:
-
Administer the test compound to the transgenic mice at various doses.
-
At specific time points after dosing, sacrifice the animals and collect relevant tissues (e.g., brain, kidney, lung).
-
Prepare tissue lysates and measure the levels of total LRRK2 and phosphorylated LRRK2 (or a downstream substrate like pRab10) as described above.
-
Correlate the dose of the compound with the extent of LRRK2 inhibition in different tissues to establish a dose-response relationship.
LRRK2 Signaling Pathway and Inhibition by GNE-0877
The following diagram illustrates a simplified view of the LRRK2 signaling pathway and the mechanism of action of GNE-0877. LRRK2 is a multi-domain protein with both kinase and GTPase activity. Pathogenic mutations, such as G2019S, can lead to hyperactivation of its kinase function. This results in the phosphorylation of downstream substrates, including a subset of Rab GTPases, which are involved in regulating vesicular trafficking and autophagy. Dysregulation of these processes is implicated in the pathogenesis of Parkinson's disease. GNE-0877 acts as an ATP-competitive inhibitor, binding to the kinase domain of LRRK2 and preventing the phosphorylation of its substrates.
Caption: LRRK2 signaling and inhibition by GNE-0877.
References
- 1. apexbt.com [apexbt.com]
- 2. GNE-0877 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medkoo.com [medkoo.com]
- 5. newdrugapprovals.org [newdrugapprovals.org]
- 6. Discovery of highly potent, selective, and brain-penetrant aminopyrazole leucine-rich repeat kinase 2 (LRRK2) small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
GNE-0877-d3: Enhancing Bioanalytical Accuracy with a Stable Isotope-Labeled Internal Standard
A Comparison Guide for Researchers in Drug Development
In the landscape of drug discovery and development, the accuracy and reliability of bioanalytical assays are paramount for making informed decisions about a compound's pharmacokinetic profile and safety. The use of an appropriate internal standard is critical in liquid chromatography-mass spectrometry (LC-MS) based quantification to correct for variability during sample processing and analysis. This guide provides a comprehensive comparison of GNE-0877-d3, a deuterated stable isotope-labeled internal standard (SIL-IS), with traditional structural analog internal standards for the bioanalysis of the potent and selective LRRK2 inhibitor, GNE-0877.
The Critical Role of Internal Standards in Bioanalysis
An ideal internal standard should mimic the analyte of interest throughout the entire analytical process, including extraction, derivatization, and ionization, thereby compensating for any potential sample-to-sample variations. Historically, structural analogs—compounds with similar chemical structures to the analyte—have been employed. However, the advent of SIL-IS, such as this compound, has marked a significant advancement in bioanalytical assay performance.
This compound: A Superior Alternative to Structural Analogs
This compound is chemically identical to GNE-0877, with the exception of three deuterium atoms replacing three hydrogen atoms. This subtle mass difference allows for its distinct detection by a mass spectrometer while ensuring it co-elutes chromatographically and exhibits nearly identical extraction recovery and matrix effects as the parent compound. This co-behavior is the cornerstone of its superior performance compared to structural analogs, which may have different physicochemical properties leading to varied extraction efficiencies and susceptibility to matrix effects.
Table 1: Quantitative Comparison of this compound vs. a Structural Analog Internal Standard
| Parameter | This compound (SIL-IS) | Structural Analog IS | Justification |
| Accuracy (% Bias) | -2.5% to +3.0% | -15.0% to +18.0% | This compound more effectively compensates for matrix effects and extraction variability, leading to results closer to the nominal concentration. |
| Precision (% CV) | ≤ 5.0% | ≤ 15.0% | The near-identical behavior of the SIL-IS to the analyte minimizes variability between samples. |
| Recovery Variability | Low | High | A structural analog's different chemical properties can lead to inconsistent recovery across different biological matrices. |
| Matrix Effect | Effectively Mitigated | Potential for Differential Matrix Effects | This compound experiences the same ion suppression or enhancement as GNE-0877, whereas a structural analog may be affected differently. |
Note: The data presented in this table is representative of the typical performance improvements observed when using a stable isotope-labeled internal standard compared to a structural analog, based on principles outlined in cited literature.
Experimental Protocols
A robust bioanalytical method is essential for the accurate quantification of GNE-0877 in biological matrices. The following is a representative experimental protocol for an LC-MS/MS assay.
Sample Preparation: Protein Precipitation
-
To 50 µL of plasma sample, add 10 µL of this compound internal standard working solution (concentration dependent on the expected analyte concentration range).
-
Vortex mix for 10 seconds.
-
Add 200 µL of acetonitrile to precipitate proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Conditions
-
LC Column: A suitable C18 reversed-phase column.
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions: Specific precursor-to-product ion transitions for both GNE-0877 and this compound would be monitored.
Visualizing Key Processes
To better understand the context of GNE-0877's application and the workflow of its analysis, the following diagrams are provided.
Caption: LRRK2 Signaling Pathway and Inhibition by GNE-0877.
Caption: Bioanalytical Workflow for GNE-0877 Quantification.
Conclusion
The use of a stable isotope-labeled internal standard, this compound, offers significant advantages over traditional structural analogs for the bioanalytical quantification of GNE-0877. Its ability to accurately and precisely correct for variations in sample preparation and matrix effects ensures the generation of high-quality, reliable data. For researchers and scientists in drug development, the adoption of SIL-IS like this compound is a critical step towards achieving robust and defensible bioanalytical results, ultimately facilitating more confident decision-making throughout the drug development pipeline.
Head-to-Head Comparison of LRRK2 Inhibitors: GNE-0877 vs. MLi-2
A comprehensive guide for researchers, scientists, and drug development professionals.
Leucine-rich repeat kinase 2 (LRRK2) has emerged as a key therapeutic target for Parkinson's disease, with mutations in the LRRK2 gene being a significant cause of both familial and sporadic forms of the disease. The development of potent and selective LRRK2 inhibitors is a major focus of research and drug discovery. This guide provides a detailed head-to-head comparison of two widely used, brain-penetrant LRRK2 inhibitors: GNE-0877 (also known as DNL201) and MLi-2.
Biochemical and Cellular Potency
Both GNE-0877 and MLi-2 are highly potent inhibitors of LRRK2 kinase activity. They have demonstrated low nanomolar to sub-nanomolar efficacy in various biochemical and cellular assays.
| Parameter | GNE-0877 (DNL201) | MLi-2 | Reference |
| Biochemical IC50 | 3 nM | 0.76 nM | [1][2] |
| Ki | 0.7 nM | Not Reported | [3] |
| Cellular pS935 LRRK2 IC50 | Not Reported | 1.4 nM | [4] |
| Radioligand Binding IC50 | Not Reported | 3.4 nM | [2] |
Selectivity Profile
A critical aspect of a kinase inhibitor's utility is its selectivity. Both GNE-0877 and MLi-2 have been profiled against large panels of kinases and have shown high selectivity for LRRK2.
| Kinase Selectivity | GNE-0877 (DNL201) | MLi-2 | Reference |
| Kinase Panel Size | >188 kinases | >300 kinases | [2][5] |
| Selectivity | Minimal off-target effects reported. | >295-fold selectivity for LRRK2 over other kinases. | [2][5] |
Pharmacokinetic Properties
The ability of a LRRK2 inhibitor to be used in in vivo studies, particularly for neurological applications, is dependent on its pharmacokinetic properties, including its ability to cross the blood-brain barrier.
| Property | GNE-0877 (DNL201) | MLi-2 | Reference |
| Brain Penetration | CNS-penetrant | CNS activity demonstrated | [1][2][6] |
| Oral Activity | Orally active | Orally active | [1][4] |
LRRK2 Signaling Pathway and Inhibition
Mutations in LRRK2 can lead to its hyperactivation, resulting in the phosphorylation of downstream substrates, most notably a subset of Rab GTPases. This aberrant phosphorylation is thought to disrupt vesicular trafficking and contribute to neuronal dysfunction. LRRK2 inhibitors like GNE-0877 and MLi-2 act by binding to the ATP-binding pocket of the LRRK2 kinase domain, thereby preventing the transfer of phosphate to its substrates.
Caption: LRRK2 signaling pathway and the mechanism of inhibition by GNE-0877 and MLi-2.
Experimental Workflows
The evaluation of LRRK2 inhibitors involves a series of biochemical and cellular assays to determine their potency, selectivity, and target engagement.
Caption: General experimental workflow for the evaluation of LRRK2 inhibitors.
Experimental Protocols
LRRK2 Kinase Inhibition Assay (Biochemical)
Objective: To determine the in vitro potency (IC50) of inhibitors against recombinant LRRK2.
Methodology:
-
Reaction Setup: Prepare a reaction mixture containing recombinant LRRK2 enzyme, a peptide substrate (e.g., LRRKtide), and the test compound (GNE-0877 or MLi-2) at various concentrations in a kinase buffer.
-
Initiation: Start the kinase reaction by adding ATP (often radiolabeled [γ-³²P]ATP).
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).
-
Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Detection: Spot the reaction mixture onto a phosphocellulose filter paper, wash to remove unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition at each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular LRRK2 Autophosphorylation Assay (pS935)
Objective: To measure the inhibition of LRRK2 phosphorylation at Serine 935 in a cellular context.
Methodology:
-
Cell Culture: Plate cells expressing LRRK2 (e.g., HEK293T cells overexpressing LRRK2 or patient-derived fibroblasts) in a multi-well plate.
-
Compound Treatment: Treat the cells with a range of concentrations of GNE-0877 or MLi-2 for a defined period (e.g., 90 minutes).
-
Cell Lysis: Wash the cells with PBS and lyse them in a buffer containing protease and phosphatase inhibitors.
-
Quantification:
-
Western Blot: Separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for pS935-LRRK2 and total LRRK2. Quantify band intensities to determine the ratio of phosphorylated to total LRRK2.
-
ELISA/TR-FRET: Use a sandwich ELISA or TR-FRET assay with specific capture and detection antibodies for pS935-LRRK2 and total LRRK2 for a higher throughput analysis.[2][7]
-
-
Data Analysis: Normalize the pS935-LRRK2 signal to the total LRRK2 signal and calculate the IC50 value from the dose-response curve.
Rab GTPase Phosphorylation Assay
Objective: To assess the inhibitor's effect on the phosphorylation of LRRK2's physiological substrates, Rab proteins.
Methodology:
-
Cell Culture and Treatment: Similar to the cellular pS935 assay, treat LRRK2-expressing cells with the inhibitors.
-
Cell Lysis: Lyse the cells in a buffer suitable for preserving phosphorylation states.
-
Immunoblotting: Perform a Western blot using antibodies specific for a phosphorylated Rab protein (e.g., phospho-Rab10 at Thr73) and an antibody for total Rab10.[8]
-
Data Analysis: Quantify the band intensities and determine the ratio of phosphorylated to total Rab protein to assess the extent of inhibition.
In Vivo Target Engagement Study
Objective: To confirm that the inhibitor reaches its target in the brain and periphery and engages LRRK2 in a living organism.
Methodology:
-
Animal Model: Use appropriate animal models, such as transgenic mice expressing human LRRK2 (e.g., G2019S mutant).
-
Compound Administration: Administer GNE-0877 or MLi-2 orally or via another appropriate route at different doses.
-
Tissue Harvesting: At a specified time point after dosing, euthanize the animals and collect tissues of interest (e.g., brain, kidney, lung).
-
Biomarker Analysis: Prepare tissue lysates and measure the levels of pLRRK2 (e.g., pS935) and/or phosphorylated Rab proteins using Western blot or ELISA as described above.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Correlate the drug concentration in the tissues (pharmacokinetics) with the degree of LRRK2 inhibition (pharmacodynamics) to establish a dose-response relationship.
References
- 1. protocols.io [protocols.io]
- 2. Screening for Novel LRRK2 Inhibitors Using a High-Throughput TR-FRET Cellular Assay for LRRK2 Ser935 Phosphorylation | PLOS One [journals.plos.org]
- 3. Synthesis and In Vitro and In Vivo Evaluation of [3H]LRRK2-IN-1 as a Novel Radioligand for LRRK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro LRRK2 kinase activity assay using mass-spectrometry as readout â Protocols IO â 2023 â å®éªæ¹æ³åº_Protocol åº_çç©å®éªæå â è¡å ç§æå®ç½ [yanyin.tech]
- 5. mesoscale.com [mesoscale.com]
- 6. researchgate.net [researchgate.net]
- 7. Development of an enzyme-linked immunosorbent assay for detection of cellular and in vivo LRRK2 S935 phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
GNE-0877: A Comparative Guide to its In Vitro Neuroprotective Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro neuroprotective properties of GNE-0877, a potent and selective Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitor. The content is designed to offer an objective analysis of its performance against other relevant LRRK2 inhibitors, supported by experimental data and detailed methodologies.
Introduction to GNE-0877 and LRRK2 Inhibition
Mutations in the LRRK2 gene are a significant genetic cause of both familial and sporadic Parkinson's disease. The resulting gain-of-function in LRRK2's kinase activity is believed to contribute to neuronal damage and death. GNE-0877 has emerged as a key small molecule inhibitor targeting this hyperactivity, offering a potential therapeutic avenue for neurodegenerative diseases. This guide delves into the in vitro evidence supporting the neuroprotective effects of GNE-0877.
Comparative In Vitro Efficacy of LRRK2 Inhibitors
While direct comparative studies showcasing the neuroprotective effects of GNE-0877 against other LRRK2 inhibitors in neuronal models of neurodegeneration are not extensively available in the public domain, we can infer its potential efficacy from its potent inhibition of LRRK2 kinase activity in cellular assays. The following table summarizes the reported cellular potency of GNE-0877 and other commonly used LRRK2 inhibitors.
| Compound | Cell Line | Assay Readout | IC50 (nM) |
| GNE-0877 | HEK293 (overexpressing LRRK2 G2019S) | LRRK2 pS935 | 47 |
| GNE-0877 | HEK293 (overexpressing LRRK2 G2019S) | LRRK2 pS1292 | 45 |
| GNE-0877 | Human iPSC-derived Microglia | Rab10 pT73 | Dose-dependent inhibition |
| MLi-2 | Mouse Embryonic Fibroblasts (MEFs) | LRRK2 pS935 | 1 |
| PF-06447475 | U2OS cells | LRRK2 pS935 | 3 |
Note: The data presented is compiled from various sources and may not represent a direct head-to-head comparison under identical experimental conditions.
GNE-0877-Mediated Neuroprotection: Signaling Pathways
The neuroprotective effects of GNE-0877 are primarily attributed to its inhibition of the LRRK2 kinase activity, which in turn modulates downstream signaling pathways implicated in neuronal survival and function. A key substrate of LRRK2 is the Rab GTPase, Rab10. Hyperactivation of LRRK2 leads to increased phosphorylation of Rab10, disrupting vesicular trafficking and lysosomal function, ultimately contributing to neurodegeneration.
Caption: GNE-0877 signaling pathway in neuroprotection.
Experimental Workflow for In Vitro Neuroprotection Studies
The following diagram outlines a typical experimental workflow to assess the neuroprotective effects of LRRK2 inhibitors like GNE-0877 in an in vitro model of neurodegeneration.
Caption: Workflow for in vitro neuroprotection assays.
Detailed Experimental Protocols
In Vitro Model of Neurodegeneration using iPSC-derived Dopaminergic Neurons
Objective: To model Parkinson's disease-related neurodegeneration in vitro to test the efficacy of neuroprotective compounds.
Materials:
-
Human induced pluripotent stem cell (iPSC)-derived dopaminergic neurons
-
Appropriate neuronal culture medium and supplements
-
Neurotoxic agent (e.g., 6-hydroxydopamine (6-OHDA) or 1-methyl-4-phenylpyridinium (MPP+))
-
GNE-0877 and other LRRK2 inhibitors
-
96-well culture plates
Protocol:
-
Plate iPSC-derived dopaminergic neurons at a suitable density in 96-well plates and allow them to mature for the recommended period.
-
Prepare stock solutions of the neurotoxic agent and LRRK2 inhibitors in the appropriate vehicle (e.g., DMSO).
-
Pre-treat the neurons with various concentrations of GNE-0877 or alternative inhibitors for 1-2 hours.
-
Introduce the neurotoxic agent (e.g., 50 µM 6-OHDA or 100 µM MPP+) to the wells, excluding the vehicle control group.
-
Co-incubate the cells with the inhibitors and the neurotoxin for 24-48 hours.
-
Proceed with cell viability or other endpoint assays.
Cell Viability Assay (MTT Assay)
Objective: To quantify the neuroprotective effect of GNE-0877 by measuring mitochondrial metabolic activity as an indicator of cell viability.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
Protocol:
-
Following the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Add the solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control group.
Neurite Outgrowth Assay
Objective: To assess the ability of GNE-0877 to protect against neurotoxin-induced neurite degeneration.
Materials:
-
Paraformaldehyde (PFA) for cell fixation
-
Permeabilization buffer (e.g., Triton X-100 in PBS)
-
Blocking buffer (e.g., bovine serum albumin in PBS)
-
Primary antibody against a neuronal marker (e.g., β-III tubulin)
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
High-content imaging system and analysis software
Protocol:
-
After treatment, fix the cells with 4% PFA for 15-20 minutes.
-
Permeabilize the cells with the permeabilization buffer for 10 minutes.
-
Block non-specific antibody binding with blocking buffer for 1 hour.
-
Incubate with the primary antibody overnight at 4°C.
-
Wash the cells and incubate with the fluorescently labeled secondary antibody for 1-2 hours at room temperature.
-
Counterstain the nuclei with DAPI.
-
Acquire images using a high-content imaging system.
-
Analyze the images using appropriate software to quantify neurite length, number of branches, and other morphological parameters.
Conclusion
GNE-0877 demonstrates potent inhibition of LRRK2 kinase activity in cellular models, suggesting a strong potential for neuroprotection. The provided experimental framework offers a robust methodology for confirming and quantifying these effects in relevant in vitro models of neurodegeneration. Further head-to-head comparative studies with other LRRK2 inhibitors in these neuroprotection assays are warranted to definitively establish its relative efficacy. The modulation of the LRRK2-Rab10 signaling pathway remains a critical area of investigation for understanding the precise mechanisms of GNE-0877-mediated neuroprotection.
GNE-0877 in Parkinson's Disease Models: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the LRRK2 inhibitor GNE-0877 and other key alternatives in various preclinical and clinical models of Parkinson's disease. The data presented is intended to offer an objective overview to inform research and development decisions.
Introduction to LRRK2 Inhibition in Parkinson's Disease
Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene are a significant genetic cause of both familial and sporadic Parkinson's disease (PD).[1] These mutations often lead to increased kinase activity, which is believed to contribute to the neurodegenerative process in PD.[1] This has made LRRK2 a promising therapeutic target, with several small molecule inhibitors being developed to reduce its kinase activity and mitigate its pathological effects. This guide focuses on GNE-0877 (also known as DNL201) and compares its efficacy with other notable LRRK2 inhibitors: BIIB122 (DNL151), MLi-2, and GNE-7915.
Comparative Efficacy of LRRK2 Inhibitors
The following tables summarize the quantitative data on the efficacy of GNE-0877 and its alternatives in various experimental models. It is important to note that the data is compiled from different studies and direct head-to-head comparisons in the same experimental settings are limited.
In Vitro Potency and Target Engagement
| Inhibitor | Assay Type | Model System | IC50 / Potency | Reference |
| GNE-0877 (DNL201) | LRRK2 Kinase Assay | Recombinant Human LRRK2 | Potent (specific IC50 not published) | [2] |
| Cellular pLRRK2 Assay | Human PBMCs | >50% reduction in pS935 LRRK2 | [2] | |
| BIIB122 (DNL151) | Cellular pLRRK2 Assay | Human Whole Blood | ≥50% reduction in pS935 LRRK2 at doses >70mg | Denali Therapeutics Press Release |
| Cellular pRab10 Assay | Human PBMCs | ≥50% reduction at all doses studied in patients | Denali Therapeutics Press Release | |
| MLi-2 | LRRK2 Kinase Assay | Purified LRRK2 | 0.76 nM | [3] |
| Cellular pLRRK2 Assay | Cellular model | 1.4 nM | [3] | |
| GNE-7915 | LRRK2 Kinase Assay | Recombinant LRRK2 | 11 nM | [1] |
| Cellular pLRRK2 Assay | Mouse Splenocytes | 130 nM | [1] |
In Vivo Efficacy in Animal Models of Parkinson's Disease
| Inhibitor | Animal Model | Key Efficacy Endpoint | Results | Reference |
| GNE-0877 (DNL201) | Rat Model | Brain LRRK2 Inhibition (pS935) | Dose-dependent inhibition | [2] |
| Cynomolgus Macaques | CSF LRRK2 Inhibition | Robust penetration and target engagement | [2] | |
| GNE-7915 | LRRK2 R1441G Knock-in Mice | Striatal α-synuclein oligomers | Significant reduction after 18 weeks of treatment | |
| LRRK2 R1441G Knock-in Mice | Cortical pSer129-α-synuclein | Reduction observed | ||
| MLi-2 | MitoPark Mouse Model | LRRK2 Inhibition (pS935) in brain | >100x in vivo plasma IC50 achieved | [3] |
| BIIB122 (DNL151) | Preclinical Models | Neuroprotection | Demonstrated neuroprotective effects | [4] |
Signaling Pathways and Experimental Workflows
LRRK2 Signaling Pathway
Mutations in LRRK2 lead to a pathogenic gain-of-function, resulting in increased kinase activity. This hyperactive LRRK2 phosphorylates a subset of Rab GTPases, which are key regulators of vesicular trafficking. The phosphorylation of Rab proteins by LRRK2 is a central event in the pathogenic cascade.
Figure 1: LRRK2 signaling pathway in Parkinson's disease and the point of intervention for inhibitors like GNE-0877.
Experimental Workflow: In Vivo Efficacy Assessment
The following diagram illustrates a typical workflow for assessing the in vivo efficacy of a LRRK2 inhibitor in a rodent model of Parkinson's disease.
Figure 2: A generalized experimental workflow for evaluating LRRK2 inhibitors in vivo.
Experimental Protocols
Western Blot for LRRK2 and Phospho-Rab10
This protocol is essential for quantifying the direct target engagement of LRRK2 inhibitors.
-
Tissue Lysis: Brain tissue is homogenized in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein are loaded onto a polyacrylamide gel and separated by electrophoresis.
-
Protein Transfer: Proteins are transferred from the gel to a PVDF membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against total LRRK2, pS935-LRRK2, total Rab10, and pT73-Rab10.
-
Secondary Antibody Incubation: After washing, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Quantification: Band intensities are quantified using densitometry software and normalized to a loading control (e.g., GAPDH or β-actin).
Alpha-Synuclein Pre-Formed Fibril (PFF) Mouse Model
This model is used to study the seeding and propagation of alpha-synuclein pathology, a hallmark of Parkinson's disease.
-
PFF Preparation: Recombinant monomeric alpha-synuclein is incubated under conditions that promote fibril formation.
-
Stereotaxic Surgery: Mice are anesthetized and placed in a stereotaxic frame. A small burr hole is drilled in the skull over the target brain region (e.g., striatum).
-
PFF Injection: A sterile microsyringe is used to slowly inject a small volume of PFFs into the target brain region.
-
Post-operative Care: Mice are monitored for recovery from surgery.
-
Pathology Development: The injected PFFs will seed the aggregation of endogenous alpha-synuclein, leading to the development of Lewy body-like pathology over several weeks to months.
Immunohistochemistry for Tyrosine Hydroxylase (TH)
This technique is used to visualize and quantify dopaminergic neurons in the substantia nigra, the brain region most affected in Parkinson's disease.
-
Tissue Preparation: Mice are transcardially perfused with saline followed by 4% paraformaldehyde (PFA). The brains are removed, post-fixed in PFA, and then cryoprotected in sucrose.
-
Sectioning: The brains are sectioned on a cryostat or vibratome.
-
Antigen Retrieval: Sections may require an antigen retrieval step (e.g., heat-mediated) to unmask the epitope.
-
Blocking: Sections are blocked in a solution containing normal serum and a detergent (e.g., Triton X-100) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Sections are incubated with a primary antibody against Tyrosine Hydroxylase (TH) overnight at 4°C.
-
Secondary Antibody Incubation: After washing, sections are incubated with a fluorescently labeled or biotinylated secondary antibody.
-
Visualization: For fluorescently labeled antibodies, the sections are mounted and imaged using a fluorescence microscope. For biotinylated antibodies, an avidin-biotin complex (ABC) method followed by a chromogenic substrate (e.g., DAB) is used for visualization under a bright-field microscope.
-
Quantification: The number of TH-positive neurons is counted using stereological methods to estimate the total number of dopaminergic neurons in the substantia nigra.
Conclusion
GNE-0877 and other LRRK2 inhibitors have demonstrated promising efficacy in various Parkinson's disease models by effectively engaging their target and modulating downstream pathological pathways. The data presented in this guide highlights the potential of LRRK2 inhibition as a disease-modifying strategy for Parkinson's disease. However, the lack of direct comparative studies necessitates careful interpretation of the available data. Further research, including head-to-head preclinical studies and well-designed clinical trials, will be crucial to fully elucidate the comparative efficacy and safety of these promising therapeutic candidates.
References
- 1. Inhibitors of Leucine Rich Repeat Kinase 2 (LRRK2) Protect Against LRRK2-Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubcompare.ai [pubcompare.ai]
- 3. researchgate.net [researchgate.net]
- 4. In silico comparative analysis of LRRK2 interactomes from brain, kidney and lung - PMC [pmc.ncbi.nlm.nih.gov]
GNE-0877: A Second-Generation LRRK2 Inhibitor Raising the Bar for Potency, Selectivity, and Brain Penetrance
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of GNE-0877 against first-generation Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors. It offers a detailed analysis of experimental data on kinase selectivity, cellular potency, and pharmacokinetic properties, supported by detailed experimental protocols and visual diagrams to facilitate a clear understanding of the advancements in LRRK2 inhibitor development.
Mutations in the LRRK2 gene are a significant genetic cause of Parkinson's disease, making LRRK2 a compelling therapeutic target. The development of LRRK2 inhibitors has progressed from first-generation compounds, which, while valuable tools, often faced limitations in selectivity and brain exposure. GNE-0877 (also known as DNL201) represents a significant step forward, demonstrating superior properties that make it a promising candidate for clinical development. This guide benchmarks GNE-0877 against key first-generation inhibitors such as LRRK2-IN-1, GSK2578215A, and GNE-7915.
Comparative Performance Data
The following tables summarize the quantitative data comparing GNE-0877 with first-generation LRRK2 inhibitors across key performance metrics.
Table 1: LRRK2 Kinase and Cellular Potency
| Compound | LRRK2 WT IC₅₀ (nM) | LRRK2 G2019S IC₅₀ (nM) | Cellular pLRRK2 (Ser935) IC₅₀ (nM) |
| GNE-0877 | 3 | ~3 | Not explicitly stated, but high cellular potency is reported |
| LRRK2-IN-1 | 13 | 6 | ~1000 |
| GSK2578215A | 10.1 | 8.9 | 300 - 1000 |
| GNE-7915 | 9 | Not explicitly stated | Single-digit nM range |
IC₅₀ values represent the concentration of the inhibitor required to achieve 50% inhibition. Lower values indicate higher potency.
Table 2: Kinase Selectivity
| Compound | Number of Kinases Profiled | Off-Target Kinases Inhibited >50% at 100 nM |
| GNE-0877 | 188 | Minimal off-target effects reported |
| LRRK2-IN-1 | >470 | 1 (MAPK7/ERK5) |
| GSK2578215A | 460 | 1 (smMLCK) at 10 µM |
| GNE-7915 | 187 | 1 (TTK) |
Kinase selectivity is crucial for minimizing off-target side effects. A more selective compound interacts with fewer unintended kinases.
Table 3: Pharmacokinetic Properties
| Compound | Brain Penetrant | Oral Bioavailability (%) | Key PK Characteristics |
| GNE-0877 | Yes | Good oral exposure reported | CNS-penetrant, metabolically stable. |
| LRRK2-IN-1 | No | Not reported | Poor blood-brain barrier penetration. |
| GSK2578215A | Yes | 12.2 (in mouse) | Brain penetrant but does not inhibit LRRK2 in the brain after peripheral administration. |
| GNE-7915 | Yes | Good oral exposure in rats | High passive permeability and long half-life in rats. |
Brain penetrance is a critical factor for treating neurodegenerative diseases like Parkinson's.
Experimental Protocols
In Vitro LRRK2 Kinase Activity Assay (Radiometric)
This protocol is a common method for determining the potency of LRRK2 inhibitors.
-
Reaction Setup: Prepare a reaction mixture containing recombinant LRRK2 protein (e.g., 10 nM), a generic substrate like Myelin Basic Protein (MBP; 0.5 µg/µL), and the LRRK2 inhibitor at various concentrations in a kinase assay buffer (20 mM HEPES, 150 mM NaCl, 5 mM EGTA, 20 mM β-glycerol phosphate, pH 7.4).
-
Initiation: Start the kinase reaction by adding a solution containing ATP (e.g., 10 mM), MgCl₂ (20 mM), and [γ-³²P]ATP (0.5 µCi).
-
Incubation: Incubate the reaction mixture at 30°C for 15-60 minutes with gentle agitation.
-
Termination: Stop the reaction by adding 5x Laemmli sample buffer.
-
Detection: Separate the reaction products by SDS-PAGE. Visualize the phosphorylated MBP and LRRK2 autophosphorylation by autoradiography.
-
Analysis: Quantify the band intensities to determine the level of kinase inhibition and calculate the IC₅₀ value.
Cellular LRRK2 Autophosphorylation (pSer935) Assay
This assay measures the ability of an inhibitor to block LRRK2 activity within a cellular context.
-
Cell Culture and Treatment: Plate cells (e.g., HEK293T) and transfect them with a vector expressing LRRK2. Treat the cells with the LRRK2 inhibitor at a range of concentrations for a specified time (e.g., 1-2 hours).
-
Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Immunodetection: Probe the membrane with primary antibodies specific for phosphorylated LRRK2 at Serine 935 (pSer935) and total LRRK2.
-
Visualization and Analysis: Use a secondary antibody conjugated to a fluorescent or chemiluminescent reporter for detection. Quantify the band intensities for pSer935 and total LRRK2. The ratio of pSer935 to total LRRK2 is used to determine the extent of inhibition and calculate the cellular IC₅₀.
Mouse Pharmacokinetic Study
This protocol outlines a general procedure for assessing the pharmacokinetic properties of LRRK2 inhibitors in mice.
-
Animal Dosing: Administer the LRRK2 inhibitor to mice via the desired route (e.g., oral gavage or intraperitoneal injection) at a specific dose.
-
Blood Sampling: Collect blood samples from the mice at multiple time points (e.g., 0, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr) post-dosing.
-
Plasma and Brain Tissue Collection: At the final time point, euthanize the mice and collect blood for plasma and brain tissue.
-
Sample Processing: Process the blood to obtain plasma. Homogenize the brain tissue.
-
Compound Extraction: Extract the inhibitor from the plasma and brain homogenates using an appropriate solvent.
-
LC-MS/MS Analysis: Quantify the concentration of the inhibitor in the plasma and brain samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: Use the concentration-time data to calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and the brain/plasma concentration ratio.
Mandatory Visualizations
Caption: LRRK2 signaling pathway and inhibition by GNE-0877.
Caption: A typical workflow for LRRK2 inhibitor drug discovery.
Safety Operating Guide
GNE-0877-d3: Essential Safety and Disposal Information for Laboratory Personnel
For Researchers, Scientists, and Drug Development Professionals: This document provides critical operational and safety guidance for the handling and disposal of GNE-0877-d3, a potent and selective LRRK2 inhibitor used in neuroscience research. Adherence to these procedures is essential for maintaining a safe laboratory environment and ensuring regulatory compliance.
Proper Disposal Procedures for this compound
Currently, a specific Safety Data Sheet (SDS) for this compound is not publicly available. However, the SDS for the non-deuterated parent compound, GNE-0877, classifies it as a hazardous material that requires careful handling and disposal. The following procedures are based on general principles for the disposal of potent, biologically active small molecules and should be performed in consultation with your institution's Environmental Health and Safety (EHS) department.
It is imperative to consult with qualified safety professionals and adhere to all local, state, and federal regulations regarding chemical waste disposal.
Step-by-Step Disposal Guidance:
-
Segregation and Labeling:
-
Do not mix this compound waste with other chemical waste streams unless explicitly approved by your EHS department.
-
Collect all solid waste (e.g., contaminated personal protective equipment (PPE), weighing boats, pipette tips) and liquid waste (e.g., unused solutions, contaminated solvents) in separate, clearly labeled, and sealed containers.
-
The label should include:
-
"Hazardous Waste"
-
"this compound"
-
The full chemical name: 2-methyl-2-(3-methyl-4-((4-(methylamino)-5-(trifluoromethyl)pyrimidin-2-yl)amino)-1H-pyrazol-1-yl)propanenitrile-d3
-
An indication of the solvent if in a liquid waste container.
-
The date of accumulation.
-
-
-
Waste Container Selection:
-
Use containers that are chemically resistant to the waste material and any solvents.
-
Ensure containers have secure, leak-proof lids.
-
-
Storage of Waste:
-
Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.
-
Follow your institution's guidelines for the temporary storage of hazardous waste.
-
-
Arranging for Disposal:
-
Contact your institution's EHS department to schedule a pickup of the hazardous waste.
-
Provide them with a complete and accurate description of the waste material.
-
-
Decontamination of Glassware and Equipment:
-
Thoroughly decontaminate all glassware and equipment that has come into contact with this compound.
-
A common procedure involves rinsing with a suitable solvent (such as ethanol or DMSO, in which GNE-0877 is soluble) followed by washing with an appropriate laboratory detergent and water.
-
Collect the initial solvent rinsate as hazardous waste.
-
Note on Deuterated Compounds: The substitution of hydrogen with deuterium does not significantly alter the chemical reactivity or biological properties of the molecule in the context of disposal. Therefore, the precautions and procedures for GNE-0877 should be applied to this compound.
Quantitative Data Summary
The following table summarizes key quantitative data for GNE-0877.
| Property | Value | Source |
| Molecular Weight | 339.33 g/mol | [1] |
| Ki (LRRK2) | 0.7 nM | [2] |
| IC50 (LRRK2) | 3 nM | [3] |
| Solubility in DMSO | ~30 mg/mL | [4] |
| Solubility in Ethanol | ~1 mg/mL | [4] |
LRRK2 Signaling Pathway and Inhibition by GNE-0877
Leucine-rich repeat kinase 2 (LRRK2) is a key enzyme implicated in the pathogenesis of Parkinson's disease. Pathogenic mutations in LRRK2 can lead to its hyperactivation. A primary downstream event of LRRK2 activation is the phosphorylation of a subset of Rab GTPases, including Rab10, at a conserved threonine residue (Thr73).[4] This phosphorylation event is a critical step in the signaling cascade that can lead to cellular dysfunction. GNE-0877 acts as a potent inhibitor of LRRK2's kinase activity, thereby blocking the phosphorylation of Rab10 and mitigating the downstream pathological effects.[2][3]
Experimental Workflow: In Vivo Assessment of GNE-0877 Efficacy
A common experimental approach to evaluate the in vivo efficacy of a LRRK2 inhibitor like GNE-0877 involves administering the compound to a relevant animal model (e.g., a transgenic mouse model expressing a pathogenic LRRK2 mutation) and subsequently measuring the extent of LRRK2 kinase activity inhibition in target tissues.[3][5] This is often assessed by quantifying the phosphorylation of LRRK2 substrates such as Rab10.
References
Essential Safety and Handling Protocols for GNE-0877-d3
For researchers, scientists, and drug development professionals, the proper handling of chemical compounds is paramount to ensure laboratory safety and experimental integrity. This guide provides essential, immediate safety and logistical information for the handling of GNE-0877-d3, a deuterated analog of a potent and selective LRRK2 inhibitor. Adherence to these procedures is critical to minimize exposure risk and maintain a safe research environment.
This compound should be treated as a hazardous substance. Direct contact through ingestion, inhalation, or skin and eye contact should be strictly avoided. Always handle this compound within a designated controlled area and ensure thorough washing after handling.[1]
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is the first line of defense against accidental exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specification | Purpose |
| Eye Protection | Safety Glasses | ANSI Z87.1 certified | Protects eyes from splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves | Nitrile or other appropriate material | Prevents skin contact with the compound. |
| Body Protection | Laboratory Coat | Standard | Protects skin and clothing from contamination. |
| Respiratory Protection | Fume Hood or Ventilated Enclosure | Minimizes inhalation of airborne particles or aerosols. |
Spill and Emergency Procedures
Immediate and appropriate action is crucial in the event of a spill or accidental exposure.
-
Spills: In case of a spill, avoid breathing dust. Immediately vacate the area and ventilate. Wearing appropriate PPE, cover the spill with an absorbent material, and collect it in a sealed container for disposal.
-
Skin Contact: If skin contact occurs, immediately wash the affected area with soap and water. Remove contaminated clothing.
-
Eye Contact: If the compound comes into contact with the eyes, flush with copious amounts of water for at least 15 minutes.
-
Inhalation: If inhaled, move to an area with fresh air.
-
Ingestion: If ingested, wash out the mouth with water.
In all cases of exposure, seek immediate medical attention.
Disposal Plan
All waste materials contaminated with this compound, including empty containers, unused compound, and cleaning materials, must be disposed of as hazardous waste. Follow all federal, state, and local regulations for hazardous waste disposal. Do not allow the material to enter drains or waterways.
Experimental Workflow for Safe Handling
The following diagram outlines the standard operating procedure for the safe handling of this compound, from preparation to disposal, to minimize the risk of exposure.
Caption: Workflow for Safe Handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
